[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
Description
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Properties
IUPAC Name |
[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-5,7,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZJEQBWBSZOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427798 | |
| Record name | [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-06-3 | |
| Record name | 3-(2-Methyl-4-thiazolyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis leverages the classic Hantzsch thiazole synthesis followed by functional group manipulation to yield the target molecule. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a three-step process starting from commercially available 3-acetylbenzoic acid. The overall pathway involves the formation of a key α-haloketone intermediate, followed by the construction of the 2-methyl-1,3-thiazole ring via the Hantzsch synthesis, and finally, the reduction of the carboxylic acid functionality to the desired primary alcohol.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 3-(2-Bromoacetyl)benzoic acid
This step involves the α-bromination of the acetyl group of 3-acetylbenzoic acid.
Protocol:
-
To a solution of 3-acetylbenzoic acid (1 equivalent) in glacial acetic acid, add a catalytic amount of 48% hydrobromic acid.
-
Heat the mixture to 60-70 °C.
-
Slowly add bromine (1.1 equivalents) dropwise while maintaining the temperature.
-
After the addition is complete, stir the reaction mixture at the same temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 3-(2-bromoacetyl)benzoic acid.
Step 2: Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
This key step utilizes the Hantzsch thiazole synthesis to construct the desired heterocyclic core.
Protocol:
-
Dissolve 3-(2-bromoacetyl)benzoic acid (1 equivalent) in ethanol in a round-bottom flask.
-
Add thioacetamide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to yield 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid.
Step 3: Synthesis of this compound
The final step involves the reduction of the carboxylic acid to a primary alcohol.
Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again water (Fieser workup).
-
A granular precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.
Data Presentation
The following table summarizes the expected materials and potential yields for the synthesis pathway. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents | Expected Yield (%) |
| 1 | 3-Acetylbenzoic acid | 3-(2-Bromoacetyl)benzoic acid | Br₂, HBr/AcOH | 80-90 |
| 2 | 3-(2-Bromoacetyl)benzoic acid | 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | Thioacetamide, Ethanol | 70-85 |
| 3 | 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | This compound | LiAlH₄, THF | 65-80 |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.
This guide provides a robust and detailed pathway for the synthesis of this compound. Researchers are advised to follow standard laboratory safety procedures and to optimize reaction conditions as necessary for their specific experimental setup.
An In-depth Technical Guide to the Chemical Properties and Potential Biological Significance of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is a heterocyclic compound featuring a phenyl ring substituted with a 2-methyl-1,3-thiazole moiety and a methanol group. This molecule belongs to the broader class of phenylthiazole derivatives, a group of compounds that has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis based on established methodologies for related compounds, and a summary of the biological activities associated with the phenylthiazole scaffold. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NOS | Calculated |
| Molecular Weight | 205.28 g/mol | Calculated |
| IUPAC Name | This compound | --- |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | --- |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and ethanol.[1] Water solubility is likely to be low. | Inferred |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, with the core thiazole ring formation typically accomplished via the Hantzsch thiazole synthesis.[2][3][4] This classic reaction involves the condensation of an α-haloketone with a thioamide.[2]
General Synthesis Workflow
A plausible synthetic route for this compound is outlined below. This process involves the preparation of a key intermediate, an α-bromoketone, followed by the Hantzsch thiazole synthesis and subsequent reduction of a carbonyl group.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (General)
The following is a generalized protocol for the Hantzsch thiazole synthesis of a 4-phenyl-2-methylthiazole derivative, which is a key step in the overall synthesis. Modern variations of this synthesis, such as microwave-assisted methods, can significantly reduce reaction times.[5]
Materials:
-
α-Haloketone (e.g., 2-bromo-1-(3-bromophenyl)ethanone) (1 mmol)
-
Thioacetamide (1.1-1.5 mmol)
-
Solvent (e.g., ethanol, methanol)
-
5% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone in a suitable solvent like ethanol.
-
Add the thioacetamide to the solution.
-
Heat the reaction mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize any acid formed and precipitate the product.[2]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.[2]
-
Air-dry the purified product on a watch glass.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Biological Activity and Potential Applications
The thiazole ring is a prominent scaffold in a variety of biologically active compounds and approved drugs.[4] Phenylthiazole derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.[3][6]
Known Activities of Phenylthiazole Derivatives
-
Anticancer Activity: Numerous studies have reported the antitumor properties of phenylthiazole derivatives. For instance, certain phenylthiazolylindoles have shown inhibitory effects against a panel of human cancer cell lines, with some exhibiting high affinity for cyclin-dependent kinase 1 (CDK1).[6]
-
Antimicrobial and Antifungal Activity: The thiazole moiety is a key component in many antimicrobial and antifungal agents.[4] Research on various substituted thiazole derivatives has demonstrated their efficacy against a range of bacterial and fungal strains.[7][8]
-
Antiviral Activity: Phenylthiazole derivatives have also been investigated for their potential as antiviral agents.[6]
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound have not been elucidated, the known anticancer activity of related compounds suggests potential interaction with key cellular signaling pathways involved in cell cycle regulation and proliferation. For example, the inhibition of CDKs by some phenylthiazole derivatives points to a role in modulating the cell cycle.
Caption: Potential mechanism of action for anticancer phenylthiazole derivatives.
Conclusion
This compound, as a member of the pharmacologically significant phenylthiazole class, holds promise for further investigation in the field of drug discovery. While specific experimental data on its chemical properties are limited, this guide provides a solid foundation based on calculated values and the well-established chemistry and biology of related compounds. The outlined synthetic protocols offer a clear path for its preparation, and the summarized biological activities of the phenylthiazole scaffold highlight its potential as a starting point for the development of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its biological potential.
References
- 1. Dabrafenib – Wikipedia [de.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol and Structurally Related Compounds
A comprehensive review of available data for researchers, scientists, and drug development professionals.
Introduction
This technical guide addresses the chemical entity [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. A thorough investigation into scientific databases and chemical registries has revealed that a specific CAS (Chemical Abstracts Service) number for this compound is not publicly available. The absence of a dedicated CAS number and associated published literature, such as experimental studies or patents, suggests that this particular molecule may be a novel compound or one that has not been extensively characterized in the public domain.
The core of this guide is to provide a detailed overview of the challenges in sourcing information for this specific molecule and to present a comprehensive analysis of closely related, publicly documented chemical structures. By examining these analogs, we can infer potential synthetic routes, physicochemical properties, and areas of biological interest relevant to the target compound.
Physicochemical Properties and Identification
While no specific experimental data exists for this compound, we can predict some of its basic properties based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁NOS |
| Molecular Weight | 205.28 g/mol |
| General Class | Thiazole derivative, Phenylmethanol |
For comparison, several structurally similar compounds with assigned CAS numbers are presented below. These molecules share the core phenylmethanol and thiazole scaffolds, differing in the substitution pattern or the presence/absence of the methyl group.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structural Difference from Target |
| [3-(1,3-Thiazol-2-yl)phenyl]methanol | 184847-97-0 | C₁₀H₉NOS | 191.25 | Lacks the 2-methyl group on the thiazole ring. |
| (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol | 61291-91-6 | C₁₁H₁₁NOS | 205.28 | Different substitution pattern on the thiazole and phenyl rings. |
| [4-(1,3-Thiazol-2-yl)phenyl]methanol | 454678-91-2 | C₁₀H₉NOS | 191.25 | Different substitution pattern on the phenyl ring and lacks the 2-methyl group. |
| (2-Methylthiazol-4-yl)methanol | 76632-23-0 | C₅H₇NOS | 129.18 | Lacks the phenyl group. |
| (2-Phenyl-1,3-thiazol-5-yl)methanol | 859485-91-9 | C₁₀H₉NOS | 191.25 | Different substitution pattern and lacks the 2-methyl group. |
Potential Synthetic Pathways
Given the lack of specific literature for the target compound, a potential synthetic route can be conceptualized based on established methods for synthesizing similar thiazole derivatives. A common and versatile method for thiazole ring formation is the Hantzsch thiazole synthesis .
A plausible synthetic workflow is outlined below. This diagram illustrates a logical relationship between starting materials and the final product, representing a hypothetical experimental approach.
Caption: Hypothetical synthetic workflow for the target compound.
Experimental Protocols for Analogous Compounds
While no protocols exist for the target compound, published methodologies for structurally similar molecules can provide valuable insights. For instance, the synthesis of pyrazolyl-thiazole derivatives often involves the reduction of a carboethoxy group to a methanol, a key step in our hypothetical synthesis.
Example Protocol: Reduction of a Carboethoxy Group (Adapted from a similar synthesis[1])
-
Reaction Setup: To a solution of the corresponding ethyl ester (e.g., ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate) in anhydrous tetrahydrofuran (THF), slowly add a suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C under a nitrogen atmosphere.
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Workup: Filter the resulting mixture through a pad of Celite and wash the filter cake with THF. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired methanol derivative.
Potential Biological Activity and Signaling Pathways
Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The specific biological role of this compound is unknown. However, based on its structural motifs, it could potentially interact with various biological targets.
For example, some thiazole derivatives have been investigated as inhibitors of specific enzymes or as modulators of signaling pathways implicated in disease. Without experimental data, any discussion of signaling pathway involvement for the target compound remains purely speculative. A generalized workflow for investigating the biological activity of a novel compound is presented below.
Caption: A typical workflow for evaluating a new chemical entity.
Conclusion
The compound this compound is not associated with a publicly available CAS number or scientific literature, which precludes a detailed, data-driven technical guide. However, by examining its chemical structure and comparing it to known analogs, we can propose potential synthetic strategies and anticipate areas of biological relevance. The information provided on related compounds and general experimental methodologies serves as a valuable starting point for any future research endeavors aimed at synthesizing and characterizing this novel molecule. Further experimental work is necessary to determine its actual properties, synthetic feasibility, and biological activity.
References
An In-depth Technical Guide on the Molecular Structure, Synthesis, and Characterization of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and analytical characterization of the novel compound, [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a phenylmethanol core substituted with a 2-methyl-1,3-thiazole ring at the meta-position. The presence of the thiazole moiety, a common scaffold in pharmacologically active compounds, suggests potential biological activity.
Table 1: Predicted Physicochemical and Structural Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁NOS |
| Molecular Weight | 205.28 g/mol |
| Canonical SMILES | CC1=NC=C(S1)C2=CC=CC(=C2)CO |
| InChI Key | InChI=1S/C11H11NOS/c1-8-12-7-10(14-8)9-5-3-2-4-6(9)7-13/h2-5,7,13H,7H2,1H3 |
| Predicted LogP | 2.15 |
| Predicted Solubility | Moderately soluble in organic solvents such as methanol, ethanol, and DMSO. |
| Predicted Boiling Point | >300 °C (decomposes) |
| Predicted Melting Point | 120-130 °C |
Proposed Synthetic Pathway
A plausible synthetic route for this compound is proposed, leveraging the well-established Hantzsch thiazole synthesis.[1] This method involves the condensation of an α-haloketone with a thioamide.
The proposed synthesis is a multi-step process commencing with the bromination of 3'-acetylbenzonitrile to yield 2-bromo-1-(3-cyanophenyl)ethan-1-one. This intermediate is then reacted with thioacetamide in a classic Hantzsch thiazole synthesis to form the thiazole ring. The resulting nitrile is subsequently reduced to the corresponding primary alcohol, yielding the target compound.
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 2-bromo-1-(3-cyanophenyl)ethan-1-one
-
To a solution of 3'-acetylbenzonitrile (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of 4-(3-cyanophenyl)-2-methyl-1,3-thiazole
-
Dissolve 2-bromo-1-(3-cyanophenyl)ethan-1-one (1 equivalent) and thioacetamide (1.2 equivalents) in ethanol.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve 4-(3-cyanophenyl)-2-methyl-1,3-thiazole (1 equivalent) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.
-
Add diisobutylaluminium hydride (DIBAL-H, 1.5 equivalents, 1.0 M in toluene) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of water, followed by 15% aqueous sodium hydroxide and more water.
-
Filter the resulting mixture through celite and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Spectroscopic Characterization
The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.[2]
Table 2: Protocols for Spectroscopic Analysis
| Technique | Protocol |
| ¹H NMR | Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer. |
| ¹³C NMR | Use the same sample prepared for ¹H NMR. Record the spectrum on a 100 MHz or higher NMR spectrometer. |
| Mass Spectrometry | Analyze the sample using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry to determine the molecular weight. |
| FT-IR | Obtain the infrared spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. |
Hypothesized Biological Activity and Signaling Pathway
Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] Phenylthiazole derivatives, in particular, have been investigated as inhibitors of various enzymes and signaling pathways.[4][6] Based on the structural similarity to known bioactive molecules, it is hypothesized that this compound may exhibit inhibitory activity against pro-inflammatory signaling pathways, such as the NF-κB pathway.
Further experimental validation, such as in vitro enzyme assays and cell-based reporter assays, would be necessary to confirm this hypothesized biological activity and elucidate the precise mechanism of action.
References
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Nomenclature
The compound with the structure this compound is a substituted aromatic alcohol containing a thiazole heterocyclic moiety.
IUPAC Name: (3-(2-Methyl-1,3-thiazol-4-yl)phenyl)methanol
Chemical Structure:
Figure 1: Chemical structure of (3-(2-Methyl-1,3-thiazol-4-yl)phenyl)methanol.
Table 1: Chemical Identifiers and Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₁H₁₁NOS |
| Molecular Weight | 205.28 g/mol |
| LogP | 2.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, likely employing the well-established Hantzsch thiazole synthesis as a key step. This method involves the condensation of a thioamide with an α-haloketone.
Proposed Synthetic Pathway
A plausible synthetic route would involve the preparation of 3-acetylphenylmethanol, its subsequent bromination to yield 2-bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one, followed by the Hantzsch condensation with thioacetamide.
Figure 2: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one
-
Dissolve 3-acetylphenylmethanol (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at room temperature, with stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain 2-bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve 2-bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one (1 equivalent) and thioacetamide (1.1 equivalents) in a polar solvent like ethanol or isopropanol.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the final compound, this compound, by recrystallization or column chromatography.
Potential Biological Activities and Drug Development Applications
Thiazole and its derivatives are known to exhibit a wide range of pharmacological activities. While specific biological data for this compound is not extensively available in the public domain, the structural motifs suggest potential for several therapeutic applications.
Antimicrobial Activity
Thiazole-containing compounds are core components of many antimicrobial drugs. The thiazole ring can interact with various biological targets in bacteria and fungi.
Table 2: Antimicrobial Activity of Structurally Related Thiazole Derivatives
| Compound | Organism | Activity (MIC µg/mL) | Reference |
| Phenylthiazole derivatives | Staphylococcus aureus (MRSA) | 4 | [1] |
| Phenylthiazole derivatives | Clostridium difficile | 4 | [1] |
| Pyrazolyl-thiazole derivatives | Proteus mirabilis | Good activity | [2][3] |
| Pyrazolyl-thiazole derivatives | Aspergillus niger | Good activity | [2][3] |
Anticancer Activity
Several thiazole derivatives have been investigated as potential anticancer agents. They can exert their effects through various mechanisms, including the inhibition of protein kinases.
Table 3: Anticancer Activity of Structurally Related Thiazole Derivatives
| Compound | Cell Line | Activity (IC₅₀ µM) | Mechanism of Action | Reference |
| Phenylthiazolylindoles | Various cancer cell lines | Micromolar to nanomolar | CDK1 inhibition | [4] |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the activities of related compounds, a potential mechanism of action could involve the inhibition of key enzymes in pathogenic microorganisms or cancer cells.
Figure 3: Hypothetical mechanism of antimicrobial action via enzyme inhibition.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in drug discovery. Its synthesis can be readily achieved through established chemical routes like the Hantzsch thiazole synthesis. Based on the pharmacological profiles of structurally similar molecules, this compound warrants evaluation for its antimicrobial and anticancer properties. Further studies are required to determine its precise mechanism of action and to establish a comprehensive biological activity profile.
References
An In-depth Technical Guide on the Physicochemical Properties of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available physicochemical properties of the compound [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds and provides predicted values to offer a foundational understanding for research and development purposes. The thiazole moiety is a key heterocyclic scaffold in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including the inhibition of protein kinases.[1] This document aims to be a valuable resource for professionals engaged in the study and application of novel thiazole-containing compounds.
Physicochemical Properties
| Property | Predicted Value | Data Source |
| Molecular Formula | C10H8ClNOS | N/A |
| Molecular Weight | 225.7 g/mol | N/A |
| Melting Point | 93 °C | [2] |
| pKa | 13.07 ± 0.10 | [2] |
| Boiling Point | 409.4 ± 55.0 °C | [2] |
| Density | 1.383 ± 0.06 g/cm³ | [2] |
Disclaimer: The data presented above is for a structurally similar compound and should be considered as an estimation. Experimental determination of these properties for this compound is highly recommended for accurate characterization.
Experimental Protocols
The following are generalized experimental protocols for the determination of key physical properties of organic compounds. These methods are standard in organic chemistry laboratories and can be adapted for the characterization of this compound.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad and depressed melting range indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Clamp and stand
Procedure:
-
Place a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube with the sample.
-
Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Suspend the assembly in a heating bath, making sure the sample is below the level of the heating medium.
-
Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, turn off the heat and allow the bath to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Solubility Determination
Solubility tests provide valuable information about the polarity and functional groups present in a molecule.
Apparatus:
-
Small test tubes
-
Spatula or dropper
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO3)
Procedure:
-
Place a small, accurately measured amount of the compound (e.g., 10 mg) into a test tube.
-
Add a small volume of the chosen solvent (e.g., 0.5 mL) to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for efficient mixing.
-
Observe the mixture to determine if the compound has dissolved completely, partially, or not at all.
-
Record the solubility as soluble, partially soluble, or insoluble.
-
Repeat the procedure with different solvents to create a solubility profile.
pKa Determination
The pKa is a measure of the acidity of a compound. Potentiometric titration is a common method for its determination.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solvent (e.g., water or a water/organic co-solvent mixture)
Procedure:
-
Dissolve a known amount of the compound in a suitable solvent in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully covered.
-
Record the initial pH of the solution.
-
Begin adding the standardized base solution from the burette in small, known increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly and then plateaus.
-
Plot a titration curve of pH versus the volume of base added.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
Biological Context and Signaling Pathways
Thiazole derivatives are known to be biologically active and have been extensively investigated as inhibitors of various protein kinases.[1] Dysregulation of protein kinase signaling pathways is a hallmark of many diseases, including cancer. One of the key pathways frequently targeted by thiazole-containing compounds is the PI3K/AKT/mTOR pathway.[1] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.
Below is a simplified representation of the PI3K/AKT/mTOR signaling pathway, which is a common target for therapeutic intervention in cancer.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
The diagram illustrates how growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates downstream effectors like PDK1 and AKT. Activated AKT promotes cell growth and survival through various mechanisms, including the activation of mTORC1. Thiazole derivatives can potentially inhibit this pathway at various nodes, such as PI3K, leading to the suppression of cancer cell proliferation.
Experimental Workflow: Kinase Inhibition Assay
To evaluate the inhibitory potential of this compound or its analogs against a specific protein kinase (e.g., PI3K), a kinase inhibition assay is typically performed. The following diagram outlines a general workflow for such an assay.
Caption: General workflow for a kinase inhibition assay.
This workflow starts with the preparation of the test compound at various concentrations. The assay is then set up in a multi-well plate containing the target kinase, its substrate, and ATP. The compound is added, and after an incubation period, a detection reagent is used to measure the kinase activity, often through a luminescence-based signal. The resulting data is analyzed to generate a dose-response curve and calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Conclusion
This technical guide provides an overview of the physical properties of this compound, based on data from analogous compounds, and outlines standard experimental protocols for their determination. Furthermore, it places the compound within a relevant biological context by discussing the role of thiazole derivatives as kinase inhibitors and providing a visual representation of a key signaling pathway they may target. This information serves as a foundational resource for researchers and scientists in the field of drug discovery and development, facilitating further investigation into this and related chemical entities. It is imperative to conduct experimental validation of the predicted properties and biological activities to advance the understanding and potential applications of this compound.
References
Spectroscopic Data for [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Currently Unavailable in Public Domain
A comprehensive search for experimental spectroscopic data (NMR, IR, MS) for the compound [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol has yielded no specific results. Publicly accessible scientific databases, chemical libraries, and academic journals do not appear to contain the requested nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data for this particular molecule.
Despite extensive searches for the synthesis, characterization, and spectroscopic analysis of this compound, no publications or data repositories detailing this information could be identified. The inquiries for related terms and structural analogs also did not provide a direct match for the requested compound's spectroscopic profile.
Consequently, the core requirement of presenting quantitative spectroscopic data in structured tables cannot be fulfilled at this time due to the absence of the necessary information in the public domain. Similarly, the detailed experimental protocols for acquiring such data are unavailable as no synthesis and characterization of this specific compound have been publicly reported.
The mandatory visualization of signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) is also precluded, as any such diagram would be purely hypothetical without the foundational experimental data to illustrate.
Researchers, scientists, and drug development professionals interested in the spectroscopic properties of this compound may need to undertake its synthesis and subsequent spectroscopic characterization to obtain the desired data. Standard organic synthesis routes for similar thiazole derivatives could potentially be adapted for the preparation of this compound, followed by analysis using NMR, IR, and MS instrumentation to generate the requisite spectroscopic profiles.
Until such experimental work is performed and the data is made publicly available, a detailed technical guide or whitepaper on the spectroscopic data of this compound cannot be compiled.
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential methodologies for evaluating the solubility and stability of the novel compound, [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. While specific experimental data for this molecule is not publicly available, this document outlines standardized, industry-accepted protocols for determining its key physicochemical and biopharmaceutical properties. Adherence to these experimental frameworks is crucial for advancing our understanding of this compound's potential as a therapeutic agent. This guide details protocols for kinetic and thermodynamic solubility, as well as solid-state, solution, metabolic, and photostability assessments. Furthermore, it explores the potential role of thiazole-containing compounds in relevant signaling pathways, providing context for future pharmacological investigations.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring, a structural motif present in numerous approved pharmaceutical agents. The thiazole nucleus is known to be a versatile scaffold in medicinal chemistry, contributing to a wide range of biological activities. Thiazole derivatives have been investigated for their potential as inhibitors of various signaling pathways, including those involved in cancer cell proliferation and survival. Understanding the solubility and stability of a novel compound like this compound is a critical first step in the drug discovery and development process. These properties profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life.
This guide serves as a practical resource for researchers, providing detailed experimental protocols and data presentation strategies to thoroughly characterize the solubility and stability of this compound.
Solubility Assessment
A compound's aqueous solubility is a key determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution behavior.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound in solution when it is rapidly prepared from a stock solution (typically in DMSO) and an aqueous buffer. This high-throughput screening method is valuable in the early stages of drug discovery.[1][2][3][4]
Table 1: Kinetic Solubility Data Template
| Parameter | Value |
| Compound ID | This compound |
| Method | Nephelometry or UV Spectroscopy |
| Buffer System (pH) | e.g., Phosphate Buffered Saline (pH 7.4) |
| DMSO Concentration (%) | e.g., 1% |
| Incubation Time (h) | e.g., 2 and 24 |
| Temperature (°C) | 25 |
| Kinetic Solubility (µM) | Experimental Value |
| Kinetic Solubility (µg/mL) | Experimental Value |
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).[1]
-
Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates precipitation and the kinetic solubility limit.
Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution. This is a more accurate but lower-throughput method, typically employed in later stages of preclinical development.[3][5][6][7]
Table 2: Thermodynamic Solubility Data Template
| Parameter | Value |
| Compound ID | This compound |
| Method | Shake-Flask with HPLC-UV detection |
| Buffer System (pH) | e.g., pH 2.0, 4.5, 6.8, 7.4 |
| Incubation Time (h) | 24 - 48 |
| Temperature (°C) | 25 and 37 |
| Thermodynamic Solubility (µM) | Experimental Value |
| Thermodynamic Solubility (µg/mL) | Experimental Value |
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Compound Addition: Add an excess amount of solid this compound to vials containing various aqueous buffers.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV.
Solubility Assessment Workflow
Stability Assessment
Evaluating the stability of a compound under various conditions is mandated by regulatory agencies and is crucial for determining its shelf-life and potential degradation pathways.[8][9][10][11]
Solid-State Stability
Solid-state stability studies assess the impact of temperature, humidity, and light on the solid form of the drug substance.[12][13][14][15][16] These studies are essential for defining storage conditions and understanding potential polymorphic transformations.
Table 3: Solid-State Stability Data Template
| Condition | Time Point | Appearance | Purity (%) by HPLC | Remarks |
| ICH Long-Term (e.g., 25°C/60% RH) | 0, 3, 6, 9, 12 months | Observation | Value | e.g., No change |
| ICH Accelerated (e.g., 40°C/75% RH) | 0, 1, 3, 6 months | Observation | Value | e.g., Degradation observed |
| Forced Degradation (Thermal) | e.g., 80°C, 1 week | Observation | Value | Identify degradants |
| Forced Degradation (Humidity) | e.g., 25°C/90% RH, 1 week | Observation | Value | Identify degradants |
Experimental Protocol: Solid-State Stability Study
-
Sample Preparation: Place a known amount of solid this compound in appropriate containers.
-
Storage: Store the samples in stability chambers under controlled conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).[9][10]
-
Time Points: At specified time points, withdraw samples for analysis.
-
Analysis: Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the formation of any degradation products.
Solution Stability
Solution stability is important for developing liquid formulations and for understanding the compound's behavior in biological fluids.
Table 4: Solution Stability Data Template
| Solvent/Buffer (pH) | Temperature (°C) | Time Point (h) | Purity (%) by HPLC | Remarks |
| Aqueous Buffer (pH 2.0) | 25 | 0, 2, 8, 24 | Value | e.g., Hydrolysis observed |
| Aqueous Buffer (pH 7.4) | 25 | 0, 2, 8, 24 | Value | e.g., Stable |
| Aqueous Buffer (pH 9.0) | 25 | 0, 2, 8, 24 | Value | e.g., Degradation |
Experimental Protocol: Solution Stability Study
-
Solution Preparation: Prepare solutions of this compound in various aqueous buffers (e.g., pH 2.0, 7.4, 9.0) at a known concentration.
-
Incubation: Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, 37°C).
-
Sampling: At various time points, take aliquots of the solutions.
-
Analysis: Immediately analyze the samples by HPLC to determine the remaining concentration of the parent compound and identify any degradants.
Metabolic Stability
Metabolic stability assays predict the in vivo clearance of a compound by measuring its rate of metabolism by liver enzymes (microsomes) or in plasma.[17][18][19][20][21]
Table 5: Metabolic Stability Data Template
| Matrix | Incubation Time (min) | % Parent Remaining | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 0, 5, 15, 30, 60 | Value | Calculated Value | Calculated Value |
| Human Plasma | 0, 15, 30, 60, 120 | Value | Calculated Value | N/A |
Experimental Protocol: Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and buffer.
-
Initiation: Add this compound to the pre-warmed reaction mixture to initiate the metabolic reaction.
-
Time Points: At various time points, take aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[18][19][20]
Experimental Protocol: Plasma Stability Assay
-
Incubation: Incubate this compound with plasma (e.g., human, mouse) at 37°C.[22][23][24][25]
-
Time Points: At various time points, take aliquots and precipitate the plasma proteins with a cold organic solvent.
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. evotec.com [evotec.com]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Solid State Stability | VxP Pharma [vxppharma.com]
- 13. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Pharmaceutical Solid State Materials Characterisation [intertek.com]
- 16. Solid-state stability: Significance and symbolism [wisdomlib.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Plasma Stability Assay | Domainex [domainex.co.uk]
- 25. charnwooddiscovery.com [charnwooddiscovery.com]
An In-depth Technical Guide to the Purity and Characterization of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methods used to determine the purity and characterize the structure of the heterocyclic compound, [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, chemical synthesis, and quality control.
Compound Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₁NOS
-
Molecular Weight: 205.28 g/mol
-
Structure:

(Note: An actual image of the chemical structure would be placed here in a real document.)
Purity and Characterization Data
The following tables summarize the typical analytical data obtained for this compound. This data is representative of a high-purity sample suitable for research and development purposes.
Table 1: Chromatographic Purity
| Analytical Method | Purity (%) |
| High-Performance Liquid Chromatography (HPLC) | > 98.0 |
| Gas Chromatography (GC) | > 98.0 |
Table 2: Spectroscopic and Physical Characterization
| Analytical Technique | Observed Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.55 (s, 1H), 7.40-7.30 (m, 3H), 7.15 (s, 1H), 4.70 (s, 2H), 2.70 (s, 3H), 1.65 (br s, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 165.5, 152.0, 141.5, 129.0, 126.0, 125.5, 124.0, 115.0, 65.0, 19.0 |
| Mass Spectrometry (ESI+) | m/z: 206.06 [M+H]⁺, 228.04 [M+Na]⁺ |
| Melting Point | 85-88 °C |
| Appearance | White to off-white solid |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
3.1 High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of this compound.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Standard proton (¹H) and carbon (¹³C) NMR spectra are acquired.
3.3 Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
Visualizations
4.1 Proposed Synthesis Pathway
Caption: A plausible synthetic route to this compound.
4.2 Analytical Workflow for Purity and Characterization
Caption: Standard workflow for the analytical characterization of the target compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. The synthesis involves an initial palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the key intermediate, 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde, followed by a selective reduction of the aldehyde to the desired primary alcohol. This protocol is designed to be a reliable and reproducible method for obtaining the target compound for research and development purposes.
Introduction
The compound this compound is a substituted benzyl alcohol derivative containing a 2-methylthiazole moiety. Molecules incorporating thiazole and phenylmethanol scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. This protocol outlines a robust synthetic strategy that is broadly applicable for the synthesis of related biaryl and heteroaryl methanol derivatives. The chosen pathway, a Suzuki-Miyaura coupling followed by aldehyde reduction, is a common and effective strategy in modern organic synthesis.[1]
Overall Reaction Scheme
The synthesis is performed in two main steps as illustrated below:
Step 1: Suzuki-Miyaura Coupling

Step 2: Aldehyde Reduction

Experimental Protocols
Part 1: Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde (Intermediate)
This procedure details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-methylthiazole with (3-formylphenyl)boronic acid.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromo-2-methylthiazole | 178.05 | 1.78 g | 10.0 |
| (3-Formylphenyl)boronic acid | 149.96 | 1.80 g | 12.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 347 mg | 0.3 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| 1,4-Dioxane | - | 50 mL | - |
| Water (degassed) | - | 10 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add 4-bromo-2-methylthiazole (1.78 g, 10.0 mmol), (3-formylphenyl)boronic acid (1.80 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (50 mL) and degassed water (10 mL) to the flask.
-
To the resulting suspension, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-bromo-2-methylthiazole) is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde as a solid.
Part 2: Synthesis of this compound (Final Product)
This procedure describes the reduction of the intermediate aldehyde to the final alcohol product using sodium borohydride.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde | 203.26 | 1.02 g | 5.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 284 mg | 7.5 |
| Methanol | - | 30 mL | - |
| Dichloromethane | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | ~10 mL | - |
Procedure:
-
Dissolve 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde (1.02 g, 5.0 mmol) in methanol (30 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (284 mg, 7.5 mmol) portion-wise to the stirred solution over 10 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is fully consumed.[2]
-
Quench the reaction by slowly adding 1 M HCl (~10 mL) at 0 °C until the effervescence ceases and the pH is neutral to slightly acidic.
-
Remove the methanol under reduced pressure.
-
Add water (30 mL) to the residue and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.[3]
Data Summary
Reactant and Product Information:
| Compound Name | Structure | Formula | MW ( g/mol ) | Role |
| 4-Bromo-2-methylthiazole | ![]() | C₄H₄BrNS | 178.05 | Starting Material |
| (3-Formylphenyl)boronic acid | ![]() | C₇H₇BO₃ | 149.96 | Starting Material |
| 3-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde | ![]() | C₁₁H₉NOS | 203.26 | Intermediate |
| This compound | ![]() | C₁₁H₁₁NOS | 205.28 | Final Product |
Visualizations
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
Safety Precautions
-
All reactions should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Add it slowly and in portions.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen.
-
Handle all organic solvents and reagents with caution. Refer to the Safety Data Sheets (SDS) for each chemical before use.
References
- 1. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 2. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Laboratory Preparation of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed laboratory protocols for the synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, a key intermediate in pharmaceutical research. The described methodology is based on a two-step synthetic sequence involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a benzaldehyde intermediate.
Introduction
The arylthiazole scaffold is a significant structural motif present in a wide array of biologically active compounds, including anti-inflammatory agents and kinase inhibitors.[1] The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The following protocols outline a reliable and efficient method for its laboratory-scale preparation.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process, beginning with the formation of the arylthiazole core via a Suzuki-Miyaura cross-coupling, followed by the reduction of the aldehyde functionality to the corresponding alcohol.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde
This step employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond between the thiazole and phenyl rings.[1][2][3]
Materials and Reagents:
-
2-Methyl-4-bromothiazole
-
(3-Formylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-4-bromothiazole (1.0 eq), (3-formylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Degas the resulting mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde as a solid.
Step 2: Synthesis of this compound
This step involves the reduction of the intermediate aldehyde to the desired primary alcohol using sodium borohydride.[4]
Materials and Reagents:
-
3-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. Yields are representative and may vary based on reaction scale and optimization.
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Methyl-4-bromothiazole, (3-Formylphenyl)boronic acid | 3-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 80 | 12-16 | 75-85 |
| 2 | 3-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde | This compound | NaBH₄ | Methanol | 0 to rt | 2-3 | 90-98 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: Detailed experimental workflow for the synthesis of the target compound.
References
Application Notes and Protocols for Antimicrobial Assays of Thiazole Derivatives
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2][3] The thiazole nucleus is a core structural component in various clinically used drugs and serves as a versatile scaffold for the design of novel therapeutic agents.[1][4] This document provides a generalized overview of the application of thiazole derivatives in antimicrobial assays, with a focus on standardized protocols for evaluating their efficacy. While specific data for [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is not available in the reviewed literature, the methodologies and data presentation formats outlined here are applicable to the screening and evaluation of this and other novel thiazole-based compounds.
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
The antimicrobial efficacy of various thiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables summarize representative data for different classes of thiazole compounds against a panel of bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives against Bacterial Strains
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Phenylthiazoles with Pyrimidine Linker | Compound with 1,2-diaminocyclohexane side chain | Staphylococcus aureus (MRSA USA300) | 4 | - | - |
| Phenylthiazoles with Pyrimidine Linker | Compound with 1,2-diaminocyclohexane side chain | Clostridium difficile | 4 | - | - |
| 2-Phenylacetamido-thiazoles | Derivative 16 | Escherichia coli | 1.56 - 6.25 | - | - |
| 2-Phenylacetamido-thiazoles | Derivative 16 | Pseudomonas aeruginosa | 1.56 - 6.25 | - | - |
| 2-Phenylacetamido-thiazoles | Derivative 16 | Bacillus subtilis | 1.56 - 6.25 | - | - |
| 2-Phenylacetamido-thiazoles | Derivative 16 | Staphylococcus aureus | 1.56 - 6.25 | - | - |
| 2,5-disubstituted thienyl-thiazoles | Amino or 8-quinolinyl substituted derivatives | Staphylococcus aureus | 6.25 - 12.5 | - | - |
| 2,5-disubstituted thienyl-thiazoles | Amino or 8-quinolinyl substituted derivatives | Escherichia coli | 6.25 - 12.5 | - | - |
| 2,5-disubstituted thienyl-thiazoles | Amino or 8-quinolinyl substituted derivatives | Klebsiella pneumoniae | 6.25 - 12.5 | - | - |
| 2,5-disubstituted thienyl-thiazoles | Amino or 8-quinolinyl substituted derivatives | Pseudomonas aeruginosa | 6.25 - 12.5 | - | - |
| Pyrazoline thiazole derivatives | Compound 56 | Staphylococcus aureus | 8 - 16 | Ciprofloxacin | 0.5 - 4 |
| Pyrazoline thiazole derivatives | Compound 56 | Escherichia coli | 8 - 16 | Ciprofloxacin | 0.5 - 4 |
| Pyrazoline thiazole derivatives | Compound 56 | Pseudomonas aeruginosa | 8 - 16 | Ciprofloxacin | 0.5 - 4 |
| Pyrazoline thiazole derivatives | Compound 55 | Staphylococcus aureus | 16 - 32 | Ciprofloxacin | 0.5 - 4 |
| Pyrazoline thiazole derivatives | Compound 55 | Escherichia coli | 16 - 32 | Ciprofloxacin | 0.5 - 4 |
| Pyrazoline thiazole derivatives | Compound 55 | Pseudomonas aeruginosa | 16 - 32 | Ciprofloxacin | 0.5 - 4 |
Note: The specific structures of the derivatives are detailed in the cited literature.[5][6][7]
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives against Fungal Strains
| Compound Class | Specific Derivative | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Phenylthiazoles with Pyrimidine Linker | Various new derivatives | Candida albicans (fluconazole-resistant) | 4 - 16 | - | - |
| 2,5-disubstituted thienyl-thiazoles | Amino or 8-quinolinyl substituted derivatives | Aspergillus fumigatus | 6.25 - 12.5 | - | - |
| 2,5-disubstituted thienyl-thiazoles | Amino or 8-quinolinyl substituted derivatives | Aspergillus flavus | 6.25 - 12.5 | - | - |
| 2,5-disubstituted thienyl-thiazoles | Amino or 8-quinolinyl substituted derivatives | Penicillium marneffei | 6.25 - 12.5 | - | - |
| 2,5-disubstituted thienyl-thiazoles | Amino or 8-quinolinyl substituted derivatives | Trichophyton mentagrophytes | 6.25 - 12.5 | - | - |
| Pyrazoline thiazole derivatives | Compounds 55 & 56 | Candida albicans | 32 | Fluconazole | 16 |
Note: The specific structures of the derivatives are detailed in the cited literature.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of antimicrobial assay results. The following are generalized protocols for commonly used antimicrobial susceptibility tests.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., a thiazole derivative)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Preparation of Test Compound: Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the compound in the appropriate broth within the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted test compound.
-
Controls: Include a positive control (microorganism with a known effective antibiotic/antifungal) and a negative control (broth only to check for sterility).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: Agar Disk Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test substance.
Materials:
-
Test compound
-
Filter paper disks (6 mm diameter)
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal disk)
-
Negative control (disk with solvent only)
-
Incubator
Procedure:
-
Plate Preparation: Pour molten agar into Petri dishes and allow it to solidify.
-
Inoculation: Uniformly spread the standardized microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.
-
Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plates.
-
Controls: Place a positive control disk and a negative control disk on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of complete inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
The following diagrams illustrate the general workflows for the described antimicrobial assays.
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Workflow for the agar disk diffusion susceptibility test.
The provided protocols and data serve as a foundational guide for researchers initiating antimicrobial screening of novel thiazole derivatives. Adherence to standardized methodologies is essential for generating reliable and comparable data in the quest for new and effective antimicrobial agents.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Derivatives of thiazole are integral to numerous FDA-approved drugs and are actively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2] The unique structural features of the thiazole ring allow for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutics. These compounds can interact with various biological targets, including critical enzymes and signaling pathways involved in disease progression.[2] This document provides a comprehensive experimental design for the synthesis, characterization, and biological evaluation of the novel compound [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.
Synthesis and Characterization
The synthesis of this compound can be approached through a multi-step process, beginning with the formation of the thiazole ring, followed by functional group manipulations to yield the final product. A plausible synthetic strategy involves the Hantzsch thiazole synthesis to construct the core heterocyclic structure, followed by reduction of a carboxylic acid or ester functionality to the desired benzyl alcohol.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 3-formylbenzoic acid.
Step 1: Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
-
Reaction Setup: In a round-bottom flask, dissolve 3-(bromoacetyl)benzoic acid (1.0 eq) and thioacetamide (1.1 eq) in ethanol.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.
Step 2: Reduction to this compound
-
Esterification (Optional but recommended): Convert the benzoic acid derivative to its methyl or ethyl ester using standard methods (e.g., refluxing in methanol/ethanol with a catalytic amount of sulfuric acid) to improve solubility and reactivity for the subsequent reduction.
-
Reaction Setup: In a dry, nitrogen-purged three-necked flask, prepare a suspension of Lithium Aluminium Hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve the 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water and then a 15% aqueous solution of sodium hydroxide.[3]
-
Isolation and Purification: Filter the resulting mixture through a pad of celite and wash the filter cake with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the methanol group, the methyl group on the thiazole ring, and the thiazole proton.
-
¹³C NMR: The spectrum should display distinct signals for each carbon atom in the molecule, confirming the overall structure.
2. Mass Spectrometry (MS):
-
Utilize High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the compound, which should correspond to its calculated molecular formula (C₁₁H₁₁NOS).
3. High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final compound using a reverse-phase HPLC method.[4][5]
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Column: A C18 stationary phase column.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
The purity is determined by the area percentage of the main peak.
| Characterization Data | Expected Results |
| ¹H NMR | Chemical shifts corresponding to aromatic, CH₂OH, CH₃, and thiazole protons. |
| ¹³C NMR | Signals for all 11 carbon atoms. |
| HRMS (m/z) | [M+H]⁺ calculated for C₁₁H₁₁NOS. |
| HPLC Purity | ≥95% |
Biological Evaluation: Application Notes
Given the known pharmacological activities of thiazole derivatives, this compound will be screened for its potential anticancer and antimicrobial effects.
Anticancer Activity Screening
The initial assessment of anticancer potential will be conducted by evaluating the cytotoxicity of the compound against a panel of human cancer cell lines.
Protocol 3: In Vitro Cytotoxicity MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., ranging from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
| Cell Line | Tissue of Origin | Compound Concentration Range (µM) | Incubation Time (hours) |
| MCF-7 | Breast Adenocarcinoma | 0.1, 1, 10, 50, 100 | 48 |
| A549 | Lung Carcinoma | 0.1, 1, 10, 50, 100 | 48 |
| HepG2 | Hepatocellular Carcinoma | 0.1, 1, 10, 50, 100 | 48 |
Antimicrobial Activity Screening
The compound's potential as an antimicrobial agent will be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Protocol 4: Broth Microdilution Assay
This method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth within a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
| Microorganism | Type | Medium | Incubation Temperature (°C) |
| Staphylococcus aureus | Gram-positive Bacteria | Mueller-Hinton Broth | 37 |
| Escherichia coli | Gram-negative Bacteria | Mueller-Hinton Broth | 37 |
| Candida albicans | Fungus (Yeast) | RPMI-1640 | 35 |
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by the thiazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: No Mechanism of Action Studies Currently Available in Publicly Accessible Literature
Despite a comprehensive review of scientific databases and publicly available literature, no specific mechanism of action studies, quantitative biological data, or detailed experimental protocols for [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol were found.
This indicates that the specific biological activities and the molecular pathways through which this compound may exert its effects have not yet been characterized or published in peer-reviewed literature. While the broader class of thiazole-containing compounds has been the subject of extensive research, yielding a variety of biologically active molecules, data on this particular derivative remains elusive.
General Context: The Thiazole Moiety in Drug Discovery
The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, known to be a key structural component in a wide array of therapeutic agents. Compounds containing a thiazole moiety have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
-
Antimicrobial Activity: Thiazole derivatives have been investigated for their potential to combat bacterial and fungal infections.
-
Anticancer Activity: Numerous studies have explored the utility of thiazole-containing compounds as potential anti-neoplastic agents, with some demonstrating efficacy against various cancer cell lines.
-
Anti-inflammatory Activity: The thiazole nucleus is also found in compounds exhibiting anti-inflammatory properties.
-
Other Therapeutic Areas: Thiazole derivatives have also been explored for their potential in treating diabetes, neurodegenerative diseases, and other conditions.
The biological activity of thiazole-containing compounds is highly dependent on the nature and position of the substituents on the thiazole ring and any associated phenyl groups. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its target affinity, potency, and metabolic stability.
Future Directions
Given the absence of data for this compound, the following steps would be necessary to elucidate its potential mechanism of action:
-
Initial Biological Screening: The compound would first need to be screened against a diverse panel of biological targets, such as enzymes, receptors, and whole cells, to identify any potential bioactivity.
-
Hit-to-Lead Optimization: If promising activity is identified, medicinal chemistry efforts would be undertaken to synthesize analogs and establish a structure-activity relationship (SAR).
-
Target Identification and Validation: For compounds showing significant activity, further studies would be required to identify the specific molecular target(s). This could involve techniques such as affinity chromatography, genetic screening, or computational modeling.
-
In-depth Mechanism of Action Studies: Once a target is validated, detailed biochemical and cellular assays would be employed to unravel the precise mechanism by which the compound modulates the target's function and the downstream cellular consequences.
Conclusion
At present, there is a significant knowledge gap regarding the biological effects of this compound. The creation of detailed Application Notes and Protocols, as initially requested, is not feasible due to the lack of foundational research on this specific molecule. Further investigation is required to determine if this compound possesses any significant biological activity and to subsequently explore its mechanism of action. Researchers interested in this molecule would need to undertake de novo biological evaluation to pave the way for future mechanistic studies.
Application Notes and Protocols for In Vitro Studies of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vitro studies have been published for the exact compound [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. The following application notes and protocols are based on published data for structurally related thiazole derivatives. This information is intended to serve as a starting point for experimental design, and optimization will be required.
Introduction
Thiazole-containing compounds are a prominent class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various derivatives of phenylthiazole have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. Structurally related compounds to this compound have exhibited cytotoxic effects against a range of human cancer cell lines. The proposed mechanism of action for some of these related compounds involves the induction of apoptosis through various cellular signaling pathways.
These application notes provide a general framework for the in vitro evaluation of this compound, with a focus on assessing its cytotoxic potential. The provided protocols are based on established methodologies for similar compounds and should be adapted and optimized for specific cell lines and experimental conditions.
Data Presentation: Cytotoxicity of Structurally Related Thiazole Derivatives
The following table summarizes the reported cytotoxic activities of various phenylthiazole derivatives in different human cancer cell lines. This data can be used as a reference for selecting an initial dosage range for in vitro studies of this compound.
| Compound Class | Cell Line(s) | Effective Concentration Range / IC50 | Reference |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives | SKNMC (Neuroblastoma), Hep-G2 (Hepatocarcinoma), MCF-7 (Breast cancer) | 0.1–25 µM | [1] |
| Thiazole-amino acid hybrid derivatives | A549 (Lung cancer), HeLa (Cervical cancer), MCF-7 (Breast cancer) | IC50 values ranging from 3.68 to 8.51 µM | [2] |
| 3-Nitrophenylthiazolyl derivative | MDA-MB-231 (Breast cancer) | IC50 = 1.21 µM | [3] |
| 4-Chlorophenylthiazolyl derivative | MDA-MB-231 (Breast cancer) | IC50 = 3.52 µM | [3] |
| Phthalimide-bearing thiazole derivative | MCF-7 (Breast cancer) | IC50 = 0.2 µM | [4] |
| 4-Methylthiazole | K562 (Chronic Myeloid Leukemia) | 162 µM and 230 µM | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using the MTT Assay
This protocol describes a common method for determining the effect of a compound on cell viability by measuring the metabolic activity of cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7][8]
Materials:
-
This compound (or test compound)
-
Selected human cancer cell line(s) (e.g., MCF-7, A549, Hep-G2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Mandatory Visualizations
Signaling Pathway Diagram
Based on the reported mechanisms of action for similar thiazole derivatives, a plausible signaling pathway for this compound-induced cytotoxicity could involve the intrinsic apoptosis pathway. Some studies on related compounds suggest the involvement of caspase-3 activation and mitochondrial-mediated apoptosis.[4][5]
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. clyte.tech [clyte.tech]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol in Cell Culture
To the esteemed researcher,
Following a comprehensive search of scientific literature and databases, it has been determined that there is currently no publicly available information regarding the specific cell culture applications, mechanism of action, or in vitro studies for the compound [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol .
While the search did not yield data for this specific molecule, the broader class of thiazole-containing compounds has demonstrated a wide range of biological activities in numerous cell-based assays. This suggests that this compound could be a candidate for screening in various cell culture models to explore its potential therapeutic effects.
This document provides a generalized framework based on the activities of structurally related thiazole derivatives, which can serve as a starting point for designing and conducting cell culture experiments with this compound.
General Application Notes for Thiazole Derivatives
Thiazole derivatives are a prominent class of heterocyclic compounds that have been extensively investigated for their therapeutic potential. In cell culture applications, these compounds have shown promise in several key areas:
-
Anticancer Activity: Many thiazole-containing molecules exhibit potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. Mechanisms of action for related compounds include the inhibition of protein kinases such as Cyclin-Dependent Kinase 1 (CDK1), induction of apoptosis, and interference with other critical signaling pathways involved in cancer cell growth and survival.
-
Antimicrobial and Antiviral Activity: The thiazole ring is a core component of several antimicrobial and antiviral agents. In cell culture, these compounds are evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi or to prevent viral replication in infected host cells.
-
Enzyme Inhibition: Certain thiazole derivatives have been identified as inhibitors of specific enzymes, such as histone deacetylases (HDAC) and carbonic anhydrases. Cell-based assays are crucial for determining the potency and selectivity of these inhibitory activities in a biological context.
Given the lack of specific data for this compound, initial cell culture studies should focus on broad viability and cytotoxicity screening across a panel of relevant cell lines to identify any potential biological activity.
Experimental Protocols (General Framework)
The following are generalized protocols that can be adapted for the initial screening and characterization of this compound in a cell culture setting.
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol is designed to determine the effect of the compound on the viability and proliferation of cancer or other cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.
Materials:
-
This compound
-
Selected cell lines (e.g., a panel of cancer cell lines and a normal cell line for comparison)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Apoptosis Assay by Flow Cytometry
Should the initial screening indicate cytotoxic activity, this protocol can be used to determine if the compound induces apoptosis (programmed cell death).
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration (determined from Protocol 1) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Logical Flow for Apoptosis Determination
Caption: Decision-making process for investigating apoptosis.
Data Presentation
As no quantitative data for this compound is available, the following table is a template that can be used to summarize screening results once they are generated.
Table 1: Template for Summarizing Cytotoxicity Data (IC50 in µM)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| Example: MCF-7 | Breast Adenocarcinoma | Data to be generated |
| Example: A549 | Lung Carcinoma | Data to be generated |
| Example: HCT116 | Colon Carcinoma | Data to be generated |
| Example: HEK293 | Normal Human Kidney | Data to be generated |
Potential Signaling Pathways to Investigate
Based on the activities of related thiazole compounds, should this compound show anticancer activity, the following signaling pathways could be investigated.
Potential Anticancer Signaling Pathway Inhibition
Caption: Potential molecular targets for thiazole derivatives.
Application Notes and Protocols for the Derivatization of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the hydroxyl group of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. The primary methods covered are esterification and etherification, which are common and versatile strategies for modifying the properties of a parent molecule in drug discovery and development.
Introduction
This compound is a heterocyclic compound with a reactive primary alcohol functional group. Derivatization of this hydroxyl moiety can be a crucial step in modulating the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its pharmacokinetic and pharmacodynamic profile. This document outlines established chemical methods for synthesizing ester and ether derivatives of this compound, complete with detailed protocols, quantitative data from analogous reactions, and visual representations of the experimental workflows.
Derivatization Strategies
The primary alcohol of this compound can be readily converted into an ester or an ether. The choice of derivatization strategy will depend on the desired properties of the final compound.
-
Esterification: Introduces an acyl group, which can serve as a prodrug moiety or modulate receptor binding. Common methods include the Steglich and Fischer-Speier esterifications.
-
Etherification: Introduces an alkyl or aryl group, which can increase lipophilicity and alter metabolic pathways. Common methods include the Williamson ether synthesis, the Mitsunobu reaction, and iron-catalyzed etherification.
Esterification Methods
Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).[1][2][3] This method is particularly suitable for substrates that are sensitive to acidic conditions.[1][3]
| Coupling Agent | Base/Catalyst | Carboxylic Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DCC | DMAP | (E)-Cinnamic Acid | CH2Cl2 | RT | 24 | 76 | [1] |
| EDC | DMAP | (E)-Cinnamic Acid | Acetonitrile | 40 | 1 | >95 | [4] |
| EDC | DMAP | Decanoic Acid | Acetonitrile | RT | 24 | >95 | [4] |
| DCC | DMAP | Monoethyl fumarate | CH2Cl2 | RT | 3 | 93 | [5] |
This protocol is adapted for the esterification of this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the carboxylic acid (1.1 eq).
-
Dissolve the starting materials in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC or EDC (1.2 eq) in anhydrous DCM.
-
Slowly add the carbodiimide solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ester.
Caption: Workflow for the Steglich esterification.
Etherification Methods
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[6][7][8]
| Base | Alkyl Halide | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | NaH | Benzyl bromide | THF | RT | - | 98 |[9] | | NaH | Ethyl iodide | DMF | RT | 12 | 85-95 |[10] | | NaH | Methyl iodide | DMF | RT | 12 | 85-95 |[10] | | Ag2O | Benzyl bromide | DMF | RT | 48 | 80 |[11] |
This protocol is adapted for the etherification of this compound with a generic alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF or DMF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether.
Caption: Workflow for the Williamson ether synthesis.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[12][13] It utilizes a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[12]
| Phosphine | Azodicarboxylate | Nucleophile (Phenol) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PPh3 | DEAD | Phenol | THF | RT | - | 60-90 | [14] |
| PPh3 | DIAD | (S)-Ethyl lactate | THF | Reflux | 24 | 88 | [9] |
| PMe3 | TMAD | 3-Bromo-2-nitrophenol | Toluene | RT | - | 60 | [15] |
This protocol is adapted for the reaction of this compound with a phenolic nucleophile.
Materials:
-
This compound
-
Phenol derivative (1.1 eq)
-
Triphenylphosphine (PPh3) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the phenol derivative (1.1 eq), and PPh3 (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography to separate the desired ether from triphenylphosphine oxide and the reduced azodicarboxylate.
Iron-Catalyzed Etherification
Iron-catalyzed etherification provides an eco-friendly and cost-effective alternative for the synthesis of ethers from benzylic alcohols.[16][17][18]
| Iron Catalyst | Ligand/Additive | Alcohol 2 | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| FeCl3·6H2O (5 mol%) | None | Self-condensation | Propylene Carbonate | 70-120 | 14-48 | 53-91 | [16] |
| FeCl2·4H2O (10 mol%) | Pyridine bis-thiazoline | Various primary alcohols | Propylene Carbonate | 100 | 24-48 | 52-89 | [16] |
| Fe(OTf)3 (5 mol%) | NH4Cl | Various primary alcohols | DCM | 45 | 2-12 | 80-95 | [19] |
This protocol is adapted for the reaction of this compound with a primary alcohol.
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol, propanol) (1.2 eq)
-
FeCl2·4H2O (10 mol%)
-
Pyridine bis-thiazoline ligand (12 mol%)
-
Propylene carbonate
-
Petroleum ether
Procedure:
-
In a pressure tube, sequentially add FeCl2·4H2O (10 mol%) and the pyridine bis-thiazoline ligand (12 mol%) in propylene carbonate.
-
Stir the mixture for 1 hour at room temperature.
-
Add this compound (1.0 eq) and the primary alcohol (1.2 eq).
-
Seal the tube and stir the reaction mixture at 100 °C for 24-48 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and extract with petroleum ether.
-
Separate the layers (centrifugation may be required).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Conclusion
The derivatization of this compound via esterification and etherification can be achieved through several reliable and high-yielding methods. The choice of method will depend on the specific requirements of the target molecule, including steric and electronic factors, as well as the desired scale of the reaction and environmental considerations. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in the synthesis and optimization of novel derivatives for drug discovery and development.
References
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established analytical techniques applicable to the characterization and quantification of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. The methodologies detailed below are founded on established practices for the analysis of thiazole-containing aromatic compounds and can be adapted for various research and drug development applications, including purity assessment, stability studies, and pharmacokinetic analysis.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the separation, identification, and quantification of small organic molecules like this compound. The inherent UV absorbance of the aromatic and thiazole rings allows for sensitive detection.
Data Presentation: HPLC-UV Method Parameters
A proposed HPLC-UV method for the analysis of this compound is summarized in the table below. These parameters are based on methods developed for similar thiazole derivatives and may require optimization for specific applications.[1][2][3]
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Isocratic: 70:30 (v/v) Methanol:Water[2] |
| Gradient: Acetonitrile and Water (with 0.1% Formic Acid) | |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| UV Detection | 238 nm[2] |
| Standard Concentration | 10 - 100 µg/mL |
| Diluent | Mobile Phase |
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify the purity of a this compound sample.
Materials:
-
This compound reference standard
-
Sample of this compound for analysis
-
HPLC-grade Methanol
-
HPLC-grade Water
-
HPLC-grade Formic Acid (for MS-compatible method)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
For the isocratic method, mix 700 mL of methanol with 300 mL of water.[2]
-
For the gradient method, prepare two solutions: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the analysis sample.
-
Dissolve the sample in the mobile phase in a 100 mL volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solution.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the purity of the sample.
-
Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the identification of impurities and degradation products, as well as for quantitative analysis in complex matrices.
Data Presentation: LC-MS Method Parameters
The following table outlines proposed starting conditions for the LC-MS analysis of this compound.
| Parameter | Recommended Conditions |
| Chromatography | |
| Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water |
| B: 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 50 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
Experimental Protocol: LC-MS Analysis
Objective: To identify and characterize this compound and its potential impurities.
Materials:
-
Sample of this compound
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
Standard laboratory glassware and equipment
Procedure:
-
Mobile Phase and Sample Preparation: Prepare mobile phases and sample solutions as described in the HPLC-UV protocol, using LC-MS grade solvents and reagents.
-
LC-MS System Setup:
-
Set up the LC and MS parameters as detailed in the table above.
-
Perform a system suitability test to ensure proper performance.
-
-
Analysis:
-
Inject the sample solution into the LC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra for all detected peaks.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its expected mass-to-charge ratio (m/z). The protonated molecule [M+H]⁺ would be expected.
-
Analyze the mass spectra of other peaks to identify potential impurities or degradation products.
-
Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.[4]
-
Visualization: Proposed Mass Spectrometry Fragmentation Pathway
The fragmentation of the protonated molecule is proposed to proceed through characteristic losses of small neutral molecules and cleavage of the thiazole ring.
Caption: Proposed MS fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and structure of this compound.
Data Presentation: Expected NMR Chemical Shifts
The following table provides an estimation of the expected chemical shifts (δ) in ppm for the key protons and carbons of the target molecule, based on data from analogous structures.[5][6] The solvent used is typically CDCl₃ or DMSO-d₆.
| ¹H NMR | Expected δ (ppm) | ¹³C NMR | Expected δ (ppm) |
| Thiazole-H | ~7.0-7.5 | Thiazole-C (C-S) | ~150-160 |
| Phenyl-H | ~7.2-7.8 | Thiazole-C (C-N) | ~140-150 |
| CH₂OH | ~4.7 | Thiazole-CH | ~115-125 |
| OH | Variable | Phenyl-C | ~125-140 |
| CH₃ | ~2.7 | CH₂OH | ~60-65 |
| CH₃ | ~18-25 |
Experimental Protocol: NMR Analysis
Objective: To confirm the chemical structure of a synthesized batch of this compound.
Materials:
-
~5-10 mg of purified this compound
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard procedures.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Assign the chemical shifts to the corresponding atoms in the molecule.
-
Compare the observed spectra with the expected chemical shifts and coupling patterns.
-
Visualization: Logical Relationship of Spectroscopic Data
Caption: Logic for structural confirmation.
References
- 1. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. acgpubs.org [acgpubs.org]
Application Notes and Protocols for High-Throughput Screening of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, hereafter referred to as Compound X, has been identified as a candidate for high-throughput screening (HTS) to explore its therapeutic potential. This document provides detailed protocols for a primary HTS assay using a cell-based Nuclear Factor-kappa B (NF-κB) reporter system and a secondary confirmatory assay to assess cell viability.
The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and apoptosis.[4] Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory disorders, making it a key target for drug discovery.[4] This application note outlines a robust HTS campaign to identify potential modulators of the NF-κB pathway from a small molecule library, using Compound X as a representative test article.
Hypothetical Signaling Pathway for Compound X
The following diagram illustrates the canonical NF-κB signaling pathway. It is hypothesized that Compound X may act as an inhibitor at one of the key nodes of this pathway (e.g., IKK complex), preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB. This inhibition would lead to a decrease in the expression of an NF-κB-driven reporter gene.
Primary High-Throughput Screen: NF-κB Reporter Assay
This assay is designed to quantitatively measure the inhibition of the NF-κB signaling pathway in a human cell line.
Assay Principle
The assay utilizes a stable CHO-K1 cell line containing a firefly luciferase gene under the control of four copies of the NF-κB response element.[5] When the pathway is activated by a stimulant such as Tumor Necrosis Factor-alpha (TNF-α), NF-κB translocates to the nucleus and drives the expression of luciferase.[6] An inhibitor of the pathway will prevent this, leading to a decrease in the luminescent signal. The simple "add-mix-measure" format is ideal for HTS.[7]
Experimental Workflow
The general workflow for the primary HTS is depicted below.
Protocol: NF-κB Reporter Assay
-
Cell Plating:
-
Culture NF-κB Reporter (Luc)-CHO-K1 cells in Ham's F-12 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.[5]
-
Dispense 25 µL of cell suspension (10,000 cells/well) into 384-well white, solid-bottom assay plates.
-
Incubate plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of Compound X and library compounds in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.
-
Using an automated liquid handler, transfer 125 nL of compound solution to the assay plates.
-
Include positive controls (e.g., a known NF-κB inhibitor) and negative controls (DMSO vehicle).
-
-
Stimulation and Incubation:
-
Prepare a solution of TNF-α in assay medium at a concentration that yields 80% of the maximal response (EC80).
-
Add 5 µL of the TNF-α solution to all wells except for the unstimulated controls.
-
Incubate the plates for 6 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Equilibrate the assay plates and the luciferase detection reagent to room temperature.
-
Add 25 µL of the detection reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure luminescence using a plate reader.
-
Data Presentation: Primary Screen
The quality of the HTS assay is determined by calculating the Z'-factor from the control wells. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Table 1: Sample Data for Z'-Factor Calculation
| Control Type | Raw Luminescence (RLU) - Well 1 | Raw Luminescence (RLU) - Well 2 | ... | Average | Std. Dev. |
|---|---|---|---|---|---|
| Positive Control (Max Signal) | 850,234 | 875,432 | ... | 860,543 | 15,321 |
| Negative Control (Min Signal) | 45,678 | 48,912 | ... | 47,150 | 2,105 |
Z' = 1 - (3 * (StdDev_pos + StdDev_neg)) / |Avg_pos - Avg_neg| = 0.78
Table 2: Hypothetical Primary HTS Results for Selected Compounds
| Compound ID | Concentration (µM) | % Inhibition | Hit Status |
|---|---|---|---|
| Compound X | 10 | 85.2 | Hit |
| Library Cmpd 117 | 10 | 5.6 | No Hit |
| Library Cmpd 254 | 10 | 92.1 | Hit |
| Library Cmpd 301 | 10 | 45.3 | No Hit |
| Positive Control | 1 | 98.5 | - |
Secondary Assay: Cell Viability/Cytotoxicity Screen
This assay is performed on the "hits" identified from the primary screen to rule out false positives due to cytotoxicity.
Assay Principle
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[9] A decrease in luminescence is proportional to the level of cytotoxicity. The "add-mix-measure" format is straightforward and rapid.[10]
Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating:
-
Seed CHO-K1 cells in 384-well white, solid-bottom plates at a density of 10,000 cells/well in 25 µL of culture medium.
-
Incubate plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare a dose-response curve for the "hit" compounds (including Compound X) identified in the primary screen.
-
Transfer 125 nL of each compound concentration to the assay plates.
-
Incubate for the same duration as the primary assay (6 hours) at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[8]
-
Add 25 µL of CellTiter-Glo® Reagent to each well.[10]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the signal.[8]
-
Measure luminescence with a plate reader.
-
Data Presentation: Secondary Screen and Hit Confirmation
The data from the dose-response experiments are used to generate IC50 values for both NF-κB inhibition and cytotoxicity. A desirable hit compound will show potent inhibition of the NF-κB pathway with minimal cytotoxicity.
Table 3: Confirmed Hit Profile for Compound X
| Assay | Endpoint | IC50 (µM) |
|---|---|---|
| NF-κB Reporter Assay | Pathway Inhibition | 1.2 |
| CellTiter-Glo® Assay | Cytotoxicity | > 50 |
The described HTS protocols provide a robust framework for identifying and characterizing novel inhibitors of the NF-κB signaling pathway. The primary reporter assay is highly amenable to automation and large-scale screening.[9] The secondary cytotoxicity assay is crucial for eliminating false positives and confirming the specific activity of hit compounds like Compound X. This tiered screening approach allows for the efficient identification of promising lead candidates for further drug development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. abeomics.com [abeomics.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. mesoscale.com [mesoscale.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
Troubleshooting & Optimization
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I should be aware of when working with this compound in solution?
A1: Based on the chemical structure, which contains a thiazole ring and a benzylic alcohol moiety, this compound may be susceptible to several degradation pathways in solution. Key areas of concern include:
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Oxidative Degradation: The benzylic alcohol is a primary site for oxidation, potentially leading to the formation of the corresponding aldehyde or carboxylic acid. The thiazole ring itself can also be susceptible to oxidation.
-
Hydrolytic Degradation: Thiazole-containing compounds can be prone to hydrolysis, particularly under strongly acidic or alkaline conditions, which may lead to ring cleavage.
-
Photodegradation: Aromatic and heterocyclic compounds, including thiazoles, can be sensitive to light. Photo-oxidation is a potential degradation pathway, especially for thiazole compounds with aryl substituents.[1]
Q2: What are the typical signs of degradation for this compound in my solution?
A2: Degradation of this compound can manifest in several ways:
-
Visual Changes: A change in the color or clarity of the solution (e.g., turning yellow or becoming cloudy) can indicate the formation of degradation products.
-
Chromatographic Changes: When analyzing your sample by techniques like HPLC, you may observe a decrease in the peak area of the parent compound, the appearance of new peaks corresponding to degradation products, and a shift in the retention time of the main peak.
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Inconsistent Experimental Results: Variability in bioassay results or analytical measurements from the same stock solution over time can be a strong indicator of compound instability.
Q3: How can I prepare and store my stock solutions of this compound to minimize degradation?
A3: To enhance the stability of your solutions, consider the following best practices:
-
Solvent Selection: Use high-purity, degassed solvents. For initial studies, consider solvents like DMSO or ethanol. The choice of solvent can influence stability, and it is advisable to perform preliminary stability assessments in your chosen vehicle.
-
pH Control: If using aqueous buffers, maintain a pH close to neutral (pH 6-8), as strongly acidic or basic conditions can accelerate hydrolysis.
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions. Prepare aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid loss of compound potency or concentration in solution.
This is a common problem that can arise from several factors. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for addressing compound instability in solution.
Issue 2: Appearance of unknown peaks in my chromatogram.
The presence of new peaks in your analytical run is a direct indication of degradation or impurity.
| Observation | Potential Cause | Recommended Action |
| New peak with a shorter retention time (more polar) | Oxidation: The benzylic alcohol may have been oxidized to a more polar aldehyde or carboxylic acid. | Perform a forced oxidation study (e.g., with a low concentration of H₂O₂) to see if the unknown peak intensity increases. If so, consider adding an antioxidant to your formulation or storing under an inert atmosphere. |
| New peak with a significantly different UV spectrum | Ring Cleavage: Acidic or basic hydrolysis may have occurred, leading to the opening of the thiazole ring. | Conduct forced hydrolysis studies at low and high pH to confirm. Adjust the pH of your stock solution to be near neutral. |
| Multiple new peaks appearing after light exposure | Photodegradation: The compound is likely light-sensitive. | Compare a sample exposed to light with a sample kept in the dark. All solutions should be prepared and stored with protection from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify the potential degradation pathways of a drug substance.[2] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.
Objective: To determine the intrinsic stability of this compound and identify its degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the solvent.
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC-UV method.
Expected Outcomes:
The table below summarizes hypothetical outcomes based on the known reactivity of similar chemical structures. Actual results may vary.
| Stress Condition | Typical Degradation (%) | Potential Major Degradants |
| 0.1 M HCl, 60°C | 5 - 15% | Thiazole ring hydrolysis products |
| 0.1 M NaOH, 60°C | 10 - 25% | Thiazole ring hydrolysis products |
| 3% H₂O₂, RT | 15 - 40% | [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]benzaldehyde |
| Heat (105°C, solid) | < 5% | Minor oxidative and fragmentation products |
| Light Exposure | 5 - 20% | Photo-oxidation products, potential dimers |
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. For example:
-
Start with 85% Water / 15% Acetonitrile.
-
Ramp to 15% Water / 85% Acetonitrile over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., determined by a UV scan, likely around 240-260 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the forced degradation samples to ensure that the main peak is free from co-eluting degradants.
Signaling Pathways and Experimental Workflows
While a specific signaling pathway for this compound is not defined here, the following diagram illustrates a typical workflow for assessing the stability of a new chemical entity (NCE) in a drug discovery setting.
Caption: General experimental workflow for stability assessment of a new chemical entity.
References
Technical Support Center: Synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and efficient synthetic pathway involves a two-step process:
-
Hantzsch Thiazole Synthesis: Formation of the 2-methyl-4-phenylthiazole core by reacting an appropriate α-halo ketone with thioacetamide. For this specific target molecule, the starting material would be methyl 3-(2-bromoacetyl)benzoate.
-
Reduction: Reduction of the ester group to a primary alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Q2: I am seeing an unexpected peak in my NMR that suggests the presence of a methylthioether. What could be the cause?
During the Hantzsch thiazole synthesis, the formation of methylthioether side products can occur, although it is generally a minor pathway.[1] This side reaction may be more prevalent under certain reaction conditions. To minimize this, ensure accurate stoichiometry of your reactants and monitor the reaction temperature closely.
Q3: My reduction of the methyl ester to the alcohol is incomplete. What are the potential reasons?
Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: LiAlH₄ is highly reactive and can be quenched by moisture. Ensure you are using a sufficient excess of the reagent under strictly anhydrous conditions.
-
Low Reaction Temperature: While the reaction is typically exothermic, maintaining an appropriate temperature is crucial for it to go to completion.
-
Poor Quality Reagent: The LiAlH₄ may have degraded. It is advisable to use a freshly opened bottle or a previously opened one that has been stored correctly.
Q4: What are the primary side products to expect during the LiAlH₄ reduction step?
The most common side product is methanol, which is formed from the methyl ester group during the reduction.[2] Additionally, if the reaction is not carried out to completion, you may have unreacted starting material (the methyl ester) or the intermediate aldehyde present in your crude product.
Q5: How can I best purify the final product, this compound?
Standard purification techniques such as column chromatography are typically effective for removing the side products from both the Hantzsch synthesis and the reduction step. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. Additionally, purification of benzyl alcohol derivatives can sometimes be achieved by distillation or recrystallization, depending on the physical properties of the compound and its impurities.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in Hantzsch thiazole synthesis | - Incomplete reaction. - Side reactions.[1] - Instability of the α-halo ketone. | - Increase reaction time or temperature. - Use a slight excess of the thioamide.[4] - Use the α-halo ketone immediately after its preparation. |
| Multiple spots on TLC after Hantzsch synthesis | - Presence of starting materials. - Formation of side products like methylthioethers.[1] | - Monitor the reaction by TLC until the starting material is consumed. - Purify the crude product by column chromatography. |
| Incomplete reduction of the ester | - Deactivated LiAlH₄. - Insufficient amount of LiAlH₄. - Presence of moisture in the reaction. | - Use fresh or properly stored LiAlH₄. - Use a larger excess of LiAlH₄ (typically 2-3 equivalents). - Ensure all glassware is oven-dried and the solvent is anhydrous. |
| Formation of an aldehyde intermediate | - Insufficient reaction time or temperature for the reduction. | - Allow the reaction to stir for a longer period or gently warm it. |
| Difficulty in isolating the final product | - Product is highly soluble in the aqueous phase during workup. | - Perform multiple extractions with an organic solvent. - Saturate the aqueous layer with brine to decrease the solubility of the product. |
Data Presentation
Table 1: Representative Yields for Key Reaction Steps
| Reaction Step | Product | Typical Yield (%) | Key Side Products |
| Hantzsch Thiazole Synthesis | Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate | 85-95% | Methylthioether derivatives[1] |
| LiAlH₄ Reduction | This compound | 90-98% | Methanol, [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]benzaldehyde (intermediate) |
Note: Yields are based on analogous reactions reported in the literature and may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate
-
To a solution of methyl 3-(2-bromoacetyl)benzoate (1.0 eq) in ethanol, add thioacetamide (1.1 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Protocol 2: Synthesis of this compound
-
To a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side product formation pathways.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Experimental Workflow Overview
The synthesis of this compound can be strategically approached in a two-step process. The initial step involves the formation of the 2-methylthiazole core through the well-established Hantzsch thiazole synthesis. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the functionalized phenyl group.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis.
Hantzsch Thiazole Synthesis of 4-Bromo-2-methylthiazole
Q1: My Hantzsch thiazole synthesis is resulting in a low yield of 4-bromo-2-methylthiazole. What are the likely causes?
A1: Low yields in Hantzsch thiazole synthesis can often be attributed to several factors:
-
Reagent Quality: Ensure the α-haloketone (e.g., 1-bromo-2-butanone) is fresh and has not decomposed. Similarly, the purity of the thioacetamide is crucial.
-
Reaction Conditions: The reaction is typically heated.[1] Inadequate temperature control can lead to side reactions or incomplete conversion. The choice of solvent, often ethanol or methanol, can also influence the reaction rate and yield.[2]
-
Side Reactions: The primary side reaction is often the formation of byproducts from self-condensation of the α-haloketone or decomposition of the thioacetamide under harsh conditions.
-
Work-up Procedure: The thiazole product might be lost during the work-up and purification steps. Ensure proper pH adjustment during extraction, as thiazoles can be basic and form soluble salts.[1]
Q2: I am observing multiple spots on my TLC plate after the Hantzsch reaction, apart from the starting materials and the desired product. What could these be?
A2: The formation of multiple byproducts is a common issue. These could include:
-
Over-alkylation: The product thiazole can sometimes react further with the α-haloketone, although this is less common for 2,4-disubstituted thiazoles.
-
Polymerization: Under strongly acidic or basic conditions, the starting materials or the product might polymerize.
-
Hydrolysis: If water is present in the reaction mixture, the α-haloketone can hydrolyze back to the corresponding ketone.
To mitigate these issues, it is advisable to carefully control the reaction temperature and stoichiometry of the reactants. Using a slight excess of the thioamide can sometimes improve the yield of the desired product.[1]
Suzuki-Miyaura Cross-Coupling Reaction
Q1: The Suzuki-Miyaura coupling between 4-bromo-2-methylthiazole and (3-(hydroxymethyl)phenyl)boronic acid is not proceeding, or the conversion is very low. What should I check first?
A1: For a sluggish or failed Suzuki-Miyaura reaction, a systematic check of the following is recommended:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[3] The catalyst may be inactive due to age or improper storage. Test your catalyst on a known, reliable Suzuki coupling to confirm its activity.[3]
-
Reagent Quality: Boronic acids can undergo protodeboronation (hydrolysis to the corresponding arene) or form unreactive cyclic anhydrides (boroxines).[3] Check the purity of your (3-(hydroxymethyl)phenyl)boronic acid by NMR. Using a more stable boronic ester, such as a pinacol ester, can sometimes improve results.
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid and can lead to the formation of palladium black, an inactive form of the catalyst.[4] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Base Selection: The choice of base is critical for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome. A screening of different bases is often necessary.[4]
Q2: I am observing significant amounts of homocoupled byproducts in my Suzuki reaction. How can I minimize their formation?
A2: Homocoupling, the coupling of two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction.[4] To reduce homocoupling:
-
Rigorous Degassing: As mentioned, oxygen promotes the homocoupling of boronic acids. Ensure your reaction setup is free of oxygen.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help to favor the cross-coupling reaction over the homocoupling of the aryl halide.
-
Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Experimenting with different ligand systems can sometimes mitigate this issue.
Q3: The hydroxymethyl group on my boronic acid seems to be causing issues. Are there any specific considerations for this functional group?
A3: While the Suzuki-Miyaura reaction is known for its good functional group tolerance, certain functionalities can sometimes interfere.[5] The hydroxyl group is generally well-tolerated. However, under strongly basic conditions or at high temperatures, it could potentially coordinate to the palladium center or undergo side reactions. If you suspect the free hydroxyl group is problematic, you could consider protecting it as a silyl ether (e.g., TBDMS) or another suitable protecting group, and then deprotecting it after the coupling reaction. An alternative strategy is to use 3-formylphenylboronic acid in the coupling reaction and then reduce the aldehyde to the alcohol in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the Hantzsch synthesis of 4-bromo-2-methylthiazole?
A1: A common and effective starting material is the reaction between thioacetamide and an appropriate α-haloketone, such as 3-bromo-2-butanone. The reaction involves the nucleophilic attack of the sulfur of the thioamide on the carbon bearing the halogen, followed by intramolecular cyclization and dehydration to form the thiazole ring.[6]
Q2: Which palladium catalyst and ligand system is recommended for the Suzuki coupling of a thiazole derivative?
A2: A variety of palladium catalysts and ligands can be effective. For heteroaryl couplings, catalysts with bulky, electron-rich phosphine ligands are often successful.[7] Common choices include:
-
Catalysts: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
-
Ligands: SPhos, XPhos, P(t-Bu)₃
The optimal combination is highly substrate-dependent, and screening a few different systems is often necessary. Modern pre-catalysts, such as Buchwald G3 or G4 palladacycles, are designed for efficient generation of the active Pd(0) species and can be very effective.[3]
Q3: What are the typical reaction conditions for the Suzuki-Miyaura coupling step?
A3: A general starting point for the reaction conditions would be:
-
Solvent: A mixture of an organic solvent and water is common, such as 1,4-dioxane/water, THF/water, or toluene/water. Anhydrous conditions can also be employed.
-
Base: K₂CO₃ or K₃PO₄ are frequently used.
-
Temperature: The reaction is often heated, typically in the range of 80-110 °C.
-
Inert Atmosphere: The reaction should always be performed under an inert atmosphere of argon or nitrogen.
These conditions should be optimized for the specific substrates being used.
Q4: If I choose to use 3-formylphenylboronic acid and then reduce the aldehyde, what reducing agent is compatible with the thiazole ring?
A4: The thiazole ring is generally stable to mild reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and effective choice for the selective reduction of an aldehyde to a primary alcohol in the presence of a thiazole ring.[8] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the thiazole ring and should be used with caution.[9]
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel.[10] A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective in separating the product from any remaining starting materials, byproducts, and catalyst residues.
Data Summary Tables
Table 1: Hantzsch Thiazole Synthesis - General Reaction Parameters
| Parameter | Typical Conditions | Notes |
| α-Haloketone | 1.0 equivalent | Purity is critical. |
| Thioamide | 1.0 - 1.5 equivalents | A slight excess can improve yield.[1] |
| Solvent | Ethanol, Methanol | Anhydrous conditions are preferred. |
| Temperature | Reflux | Monitor reaction progress by TLC.[10] |
| Reaction Time | 2 - 6 hours | Varies with substrate reactivity. |
Table 2: Suzuki-Miyaura Cross-Coupling - Common Conditions
| Parameter | Reagent/Condition | Concentration/Amount |
| 4-Bromo-2-methylthiazole | Aryl Halide | 1.0 equivalent |
| Boronic Acid/Ester | Coupling Partner | 1.1 - 1.5 equivalents |
| Palladium Catalyst | e.g., Pd(PPh₃)₄ | 1 - 5 mol% |
| Base | e.g., K₂CO₃, K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | Dioxane/Water, Toluene/Water | Typically a 3:1 to 5:1 ratio |
| Temperature | 80 - 110 °C | Substrate dependent |
Signaling Pathways and Logical Relationships
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, a compound that may present solubility challenges due to its thiazole-based structure.
Frequently Asked Questions (FAQs)
Q1: I am observing poor solubility of this compound in aqueous solutions. Is this expected?
A1: Yes, poor aqueous solubility is often a characteristic of thiazole derivatives. These heterocyclic compounds can be hydrophobic, leading to challenges in dissolution in aqueous media. The solubility of a drug is a critical factor for its bioavailability, especially for oral formulations.
Q2: What initial steps can I take to assess the solubility of my compound?
A2: A preliminary solubility assessment in a range of common laboratory solvents is a recommended starting point. This will help in understanding the physicochemical properties of the compound and aid in selecting appropriate solvents for your experiments or initial formulation development.
Q3: What are the common strategies to improve the solubility of poorly water-soluble compounds like this one?
A3: Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical modifications, chemical modifications, and formulation-based approaches. Common methods include particle size reduction, the use of co-solvents, pH adjustment, and the formation of solid dispersions or inclusion complexes.
Troubleshooting Guides
Problem: The compound is not dissolving in my desired aqueous buffer.
Solution Workflow:
Caption: Troubleshooting workflow for poor aqueous solubility.
Detailed Steps:
-
pH Adjustment: If your compound has ionizable groups, modifying the pH of the buffer can significantly increase solubility. For a basic compound, lowering the pH will lead to protonation and increased solubility. Conversely, for an acidic compound, increasing the pH will result in deprotonation and enhanced solubility.
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[1] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous solutions.[2]
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their water solubility.[3][4]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix at the molecular level.[2][3] Methods like solvent evaporation or hot-melt extrusion can be used to prepare solid dispersions, which have been shown to significantly improve dissolution rates.[3]
Problem: Difficulty in preparing a stock solution for in vitro assays.
Solution:
For in vitro experiments, a high-concentration stock solution in an organic solvent is often prepared and then diluted into the aqueous assay medium.
Recommended Solvents for Stock Solutions:
| Solvent | Dielectric Constant (20°C) | Polarity Index | Notes |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 7.2 | A common solvent for preparing high-concentration stock solutions for in vitro screening. |
| Ethanol | 24.6 | 5.2 | A less toxic option, suitable for many cell-based assays at low final concentrations. |
| Methanol | 33.0 | 5.1 | Can be used for stock solutions, but care must be taken due to its volatility and toxicity. |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | Another option for dissolving poorly soluble compounds. |
Experimental Protocol: Preparing a Stock Solution
-
Weigh out a precise amount of this compound.
-
Add the desired volume of the selected organic solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved.
-
Visually inspect the solution for any undissolved particles.
-
Store the stock solution under appropriate conditions (e.g., at -20°C or -80°C) to maintain stability.
Advanced Solubility Enhancement Strategies
For more challenging solubility issues, particularly in later stages of drug development, more advanced techniques may be necessary.
Particle Size Reduction:
Reducing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate.[1][4][5]
-
Micronization: This process reduces the average particle diameter to the micron range.
-
Nanosuspension: This involves producing drug nanoparticles, which can dramatically increase the dissolution velocity and saturation solubility.[2]
Caption: Workflow for improving dissolution via particle size reduction.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, or a biorelevant medium).
-
Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in analyzing the NMR spectra of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.
Predicted NMR Data
For effective troubleshooting, it is essential to have a reference for the expected NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were calculated using established NMR prediction algorithms and may vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Thiazole-H | ~7.30 | s | 1H | - |
| Phenyl-H (ortho to CH₂OH) | ~7.45 | d | 1H | ~7.7 |
| Phenyl-H (ortho to thiazole) | ~7.80 | s | 1H | - |
| Phenyl-H (meta to CH₂OH) | ~7.40 | t | 1H | ~7.7 |
| Phenyl-H (para to CH₂OH) | ~7.35 | d | 1H | ~7.7 |
| CH₂ | ~4.70 | d | 2H | ~5.8 |
| OH | ~2.10 | t | 1H | ~5.8 |
| Thiazole-CH₃ | ~2.75 | s | 3H | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Thiazole-C2 | ~166.0 |
| Thiazole-C4 | ~152.0 |
| Thiazole-C5 | ~115.0 |
| Phenyl-C (ipso-CH₂OH) | ~142.0 |
| Phenyl-C (ipso-thiazole) | ~135.0 |
| Phenyl-CH (ortho to CH₂OH) | ~126.0 |
| Phenyl-CH (ortho to thiazole) | ~125.0 |
| Phenyl-CH (meta to CH₂OH) | ~129.0 |
| Phenyl-CH (para to CH₂OH) | ~127.0 |
| CH₂OH | ~65.0 |
| Thiazole-CH₃ | ~19.0 |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the NMR analysis of this compound.
Q1: I don't see the signal for the hydroxyl (-OH) proton. Is my experiment faulty?
A1: Not necessarily. The absence of the hydroxyl proton signal is a common occurrence. This can be due to:
-
Proton Exchange: The hydroxyl proton can exchange with residual water or acidic impurities in the NMR solvent (e.g., CDCl₃). This can lead to peak broadening or the signal disappearing into the baseline.
-
Slow Exchange: In very dry, aprotic solvents, the -OH peak may be a sharp triplet due to coupling with the adjacent methylene (-CH₂) protons.
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. If the peak was present, it will disappear after the D₂O shake because the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR.
-
Solvent Choice: Using a solvent like DMSO-d₆ can help to slow down the exchange rate and make the -OH proton more easily observable.
Q2: My aromatic region looks more complex than predicted, and the multiplicities are unclear. What could be the cause?
A2: The complexity in the aromatic region can arise from several factors:
-
Second-Order Effects: When the chemical shift difference between coupled protons is small (close to their coupling constant), second-order effects (also known as "roofing") can distort the expected splitting patterns.
-
Overlapping Signals: The signals for the phenyl protons might be very close in chemical shift, leading to overlapping multiplets that are difficult to resolve.
-
Solvent Effects: The choice of NMR solvent can influence the chemical shifts of aromatic protons.
Troubleshooting Steps:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion and can help to resolve overlapping signals.
-
Change of Solvent: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆). This can alter the chemical shifts of the aromatic protons and potentially resolve overlapping signals.
-
2D NMR (COSY): A 2D COSY experiment can help to identify which protons are coupled to each other, even in a crowded region.
Q3: I see a singlet at ~2.75 ppm, but I'm not sure if it's my thiazole-CH₃ or an impurity. How can I confirm?
A3: To definitively assign this peak, you can use 2D NMR techniques:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The proton at ~2.75 ppm should show a correlation to the thiazole-CH₃ carbon signal (predicted around 19.0 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. The thiazole-CH₃ protons (~2.75 ppm) should show a correlation to the C2 and C4 carbons of the thiazole ring (~166.0 and ~152.0 ppm, respectively).
Below is a workflow for signal assignment confirmation.
Q4: My baseline is rolling and not flat. How can I fix this?
A4: A rolling baseline can be caused by several issues:
-
Improper Phasing: The phase correction may not have been set correctly during data processing.
-
Very Broad Signals: The presence of very broad signals (e.g., from polymers or solid material) can distort the baseline.
-
Acquisition Parameters: An acquisition time that is too short can lead to truncation of the FID, causing baseline roll.
Troubleshooting Steps:
-
Re-process the Data: Carefully re-process the raw data (FID) and manually adjust the zero-order and first-order phase corrections.
-
Baseline Correction: Most NMR processing software has a baseline correction function that can be applied after phasing.
-
Check Sample: Ensure your sample is fully dissolved and free of any solid particles.
-
Acquisition Parameters: If you are acquiring the data yourself, ensure that the acquisition time (at or aq) is sufficiently long.
Below is a diagram illustrating the troubleshooting process for baseline issues.
Experimental Protocols
1. Standard ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity. A good shim will result in sharp, symmetrical peaks.
-
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): ~12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16, should be a multiple of 2.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).
-
Integrate the peaks.
-
2. D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum as described above.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake vigorously for 30 seconds to ensure mixing.
-
Re-insert the sample into the spectrometer, lock, and shim.
-
Acquire another ¹H NMR spectrum using the same parameters as the first.
-
Compare the two spectra. The peak corresponding to the -OH proton should have disappeared or significantly decreased in intensity in the second spectrum.
3. 2D COSY (Correlation Spectroscopy) Experiment
-
Purpose: To identify protons that are spin-spin coupled (typically through 2-4 bonds).
-
Setup:
-
Acquire a standard ¹H NMR spectrum and optimize the spectral width to include all proton signals.
-
Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).
-
-
Key Parameters:
-
The spectral width in both dimensions (F1 and F2) should be the same as the optimized ¹H spectrum.
-
Number of Increments (in F1): 128-256 for good resolution.
-
Number of Scans (NS): 2-8 per increment.
-
-
Analysis:
-
The spectrum will show the 1D ¹H spectrum along the diagonal.
-
Off-diagonal peaks (cross-peaks) indicate that the protons at the corresponding chemical shifts on the F1 and F2 axes are coupled. For example, a cross-peak between the -CH₂ and -OH signals would confirm their coupling.
-
4. 2D HSQC (Heteronuclear Single Quantum Coherence) Experiment
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Setup:
-
Acquire a standard ¹H NMR spectrum.
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2 for multiplicity-edited HSQC on Bruker instruments).
-
-
Key Parameters:
-
F2 (Proton) Dimension: Use the same spectral width as the ¹H spectrum.
-
F1 (Carbon) Dimension: Set the spectral width to cover the expected ¹³C chemical shift range (e.g., 0-180 ppm).
-
-
Analysis:
-
Each peak in the 2D spectrum corresponds to a C-H bond. The coordinates of the peak give the chemical shifts of the proton (F2 axis) and the carbon (F1 axis).
-
This is extremely useful for unambiguously assigning proton signals to their attached carbons. Quaternary carbons will not appear in an HSQC spectrum.
-
5. 2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment
-
Purpose: To identify longer-range (typically 2-3 bond) correlations between protons and carbons.
-
Setup:
-
Acquire a standard ¹H NMR spectrum.
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).
-
-
Key Parameters:
-
Similar spectral widths to the HSQC experiment.
-
The experiment is optimized for a long-range coupling constant, typically around 8 Hz.
-
-
Analysis:
-
Cross-peaks show correlations between protons and carbons separated by multiple bonds.
-
This is crucial for piecing together molecular fragments and assigning quaternary carbons. For example, the thiazole-CH₃ protons should show a correlation to the C2 and C4 carbons of the thiazole ring.
-
Technical Support Center: Improving the Purity of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. Based on a probable synthetic route, such as the Hantzsch thiazole synthesis followed by reduction, likely impurities include:
-
Unreacted Starting Materials:
-
2-bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one or a protected version thereof.
-
Thioacetamide.
-
-
Byproducts from Thiazole Formation:
-
Side-products from the Hantzsch synthesis.
-
-
Byproducts from Aldehyde Reduction:
-
Unreacted 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde.
-
Over-reduced products where other functional groups may have been affected.
-
-
Degradation Products:
Q2: What are the recommended purification techniques for this compound?
A2: The most common and effective purification techniques for this compound are:
-
Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities.
-
Recrystallization: If the crude product is a solid and a suitable solvent is found, recrystallization can be a very efficient method for obtaining high-purity material.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for rapid analysis of fractions from column chromatography or the effectiveness of a recrystallization step. A suitable TLC solvent system should provide good separation between the desired product and its impurities, with an ideal Rf value for the product between 0.2 and 0.4.
Q4: What analytical techniques can be used to assess the final purity of this compound?
A4: To confirm the purity and structure of the final product, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Troubleshooting Guides
Column Chromatography
Issue 1: My compound is not moving from the origin on the TLC plate.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Increase the polarity of the eluent. For this compound, which is a moderately polar compound, a good starting point is a mixture of hexane and ethyl acetate. Gradually increase the proportion of ethyl acetate (e.g., from 10% to 50%). If the compound is still not moving, a more polar solvent system like dichloromethane and methanol (e.g., 1-5% methanol) can be used.
Issue 2: My compound is streaking on the TLC plate.
-
Possible Cause 1: The compound is acidic or basic. Thiazoles can be basic due to the nitrogen atom.
-
Solution 1: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. This will neutralize the acidic sites on the silica gel and prevent streaking.
-
Possible Cause 2: The sample is overloaded on the TLC plate.
-
Solution 2: Spot a more dilute solution of your sample on the TLC plate.
Issue 3: Poor separation of my compound from an impurity.
-
Possible Cause: The chosen solvent system has inappropriate selectivity.
-
Solution: Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system. Sometimes, a three-component solvent system can provide better separation.
Recrystallization
Issue 1: My compound does not dissolve in the hot solvent.
-
Possible Cause: An inappropriate solvent has been chosen.
-
Solution: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For aryl-substituted thiazole methanols, suitable solvents for recrystallization could include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane or toluene/heptane.
Issue 2: My compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.
-
Solution: Try a lower boiling point solvent. Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound. Using a mixed solvent system and slowly adding the anti-solvent can also help.
Issue 3: The purity of my compound does not improve after recrystallization.
-
Possible Cause: The impurities have similar solubility properties to your compound in the chosen solvent.
-
Solution: Try a different recrystallization solvent or a combination of solvents. Alternatively, a preliminary purification by column chromatography might be necessary to remove the bulk of the impurities before a final recrystallization step.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane
-
Methanol
-
Triethylamine (optional)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
Solvent System Selection: Determine the optimal eluent by running TLC plates with different solvent systems. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Dry packing: Fill the column with dry silica gel and then carefully elute with the least polar solvent mixture.
-
Slurry packing: Make a slurry of the silica gel in the initial, least polar eluent and pour it into the column. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Start eluting with the initial solvent system, collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the desired compound.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Table 1: Example Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Gradient of 20% to 50% Ethyl Acetate in Hexane |
| Sample Loading | Dry loading with silica gel |
| Monitoring | TLC with UV visualization (254 nm) |
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying solid this compound by recrystallization.
1. Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
2. Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Table 2: Example Recrystallization Solvents
| Solvent System | Application Notes |
| Ethanol | A good starting point for moderately polar compounds. |
| Isopropanol | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate / Hexane | A two-solvent system where the compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity is observed. |
Visualizations
Caption: Column Chromatography Workflow
Caption: Troubleshooting Logic for Purification
References
Technical Support Center: [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. The information provided is based on general principles of small molecule stability and analysis of related thiazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred based on its chemical structure. The primary sites susceptible to degradation are the methanol group, the phenyl ring, and the methyl group on the thiazole ring. Likely pathways include oxidation, hydroxylation, and conjugation.
Q2: How can I minimize the degradation of my compound during storage and handling?
A2: To minimize degradation, it is crucial to optimize storage conditions. We recommend storing solutions at low temperatures, such as -20°C or -80°C, and protecting them from light.[1] It is also advisable to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1] The choice of solvent is also critical; ensure the compound is fully soluble and the solvent is compatible.[2]
Q3: What are the common analytical challenges when working with thiazole-containing compounds?
A3: Thiazole-containing compounds can sometimes present challenges in chromatographic analysis. These may include peak tailing due to interaction with silica-based columns, or issues with ionization in mass spectrometry. Careful method development, including selection of the appropriate column, mobile phase, and pH, is essential for robust and reproducible results.
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental analysis of this compound.
Chromatography Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Strong sample solvent. - Column overload. | - Adjust mobile phase pH to ensure the analyte is in a single ionic state. - Dissolve the sample in a solvent weaker than or equal to the initial mobile phase.[3] - Reduce the injection volume or sample concentration. |
| Variable Retention Times | - Fluctuations in column temperature. - Inconsistent mobile phase preparation. - Column degradation. | - Use a column oven to maintain a consistent temperature.[3] - Ensure mobile phases are freshly prepared and accurately measured.[3] - Use a guard column and flush the column regularly. |
| Ghost Peaks | - Contaminants in the mobile phase or system. - Carryover from previous injections. | - Run blank gradients to identify the source of contamination.[2] - Implement a robust needle wash protocol in the autosampler method. |
| Loss of Signal/Peak Area | - Sample degradation in the autosampler. - Leak in the system. - Incomplete sample dissolution. | - Use a temperature-controlled autosampler if the compound is unstable at room temperature.[3] - Check all fittings for leaks.[3] - Ensure the sample is completely dissolved before injection; sonication may help.[1] |
Sample Stability Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Loss of Compound Over Time in Solution | - Hydrolysis, oxidation, or photolysis. - Adsorption to container surfaces. | - Store solutions protected from light and at low temperatures (-20°C or -80°C).[1] - Consider using silanized vials to minimize adsorption. |
| Precipitation of Compound | - Low solubility in the chosen solvent. - Supersaturated solution. | - Verify the solubility of the compound in the selected solvent.[1] - Consider using a co-solvent system (e.g., DMSO/water).[1] |
| Inconsistent Biological Activity | - Degradation of the compound. - Repeated freeze-thaw cycles. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] - Re-analyze the purity and concentration of the stock solution before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 24 and 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and fluorescent light for 24 and 48 hours.
3. Sample Analysis:
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent compound from its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and/or Mass Spectrometry (MS) |
Visualizations
Hypothetical Degradation Pathways
Caption: Potential metabolic degradation pathways for the parent compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
References
Technical Support Center: Synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing the 2-methyl-4-arylthiazole core of this compound is the Hantzsch thiazole synthesis.[1][2][3][4][5][6] This typically involves the reaction of an α-haloketone with a thioamide. For this specific molecule, the likely starting materials are 2-bromo-1-(3-(hydroxymethyl)phenyl)ethanone and thioacetamide.
Q2: Are there any alternative synthetic routes available for scale-up?
Yes, several alternatives to the classical Hantzsch synthesis have been developed to improve scalability, safety, and efficiency. These include:
-
Diazoketone-based Synthesis: This one-pot method uses stable diazoketones as a substitute for lachrymatory and reactive α-haloketones, offering a more scalable and safer process.[7]
-
Oxidation of Thiazolines: Thiazolines, which can be synthesized from corresponding aldehydes, can be oxidized to thiazoles using reagents like manganese dioxide (MnO2).[2]
-
Microwave-Assisted Hantzsch Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating.[3][6]
-
Solvent-Free Hantzsch Synthesis: Grinding the reactants together without a solvent is an environmentally friendly and rapid method, though its suitability for all substrates and scalability may need to be evaluated.[8]
Q3: What are the primary challenges when scaling up the synthesis of this compound?
Common scale-up challenges include:
-
Exothermic reaction control: The initial SN2 reaction in the Hantzsch synthesis can be exothermic, requiring careful temperature management on a larger scale.[4]
-
Product precipitation and isolation: The product may precipitate from the reaction mixture, which can be advantageous for isolation but may also lead to challenges with stirring and heat transfer in large reactors.[4][9]
-
Purification of a polar product: The final product contains a hydroxyl group, making it polar. This can lead to difficulties in purification by traditional normal-phase column chromatography, often resulting in streaking and poor separation.[10][11][12]
-
Byproduct formation: As with many multi-step syntheses, the formation of impurities and byproducts can complicate purification and reduce the overall yield.[1]
Troubleshooting Guides
Problem 1: Low Reaction Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Poor quality of starting materials | Ensure the purity of 2-bromo-1-(3-(hydroxymethyl)phenyl)ethanone and thioacetamide. Impurities can lead to side reactions. Recrystallize or re-purify starting materials if necessary.[1] |
| Suboptimal reaction conditions | Optimize reaction temperature, time, and solvent. The reaction may benefit from gentle heating.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] |
| Incomplete reaction | If TLC analysis shows significant amounts of unreacted starting materials after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.[1] |
| Side reactions | The formation of byproducts can consume reactants. See the "Common Byproducts and Impurities" section below for more details on identification and mitigation.[1] |
Problem 2: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| High polarity of the product | The hydroxyl group on the phenyl ring and the thiazole moiety contribute to the product's polarity, causing it to streak on silica gel TLC plates.[11] |
| Normal-Phase Chromatography with Polar Solvents: Use a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/ethanol, with a small percentage of a basic modifier like triethylamine or ammonium hydroxide to reduce streaking on silica gel.[11] | |
| Reverse-Phase Chromatography: This is often the best method for purifying polar compounds. Use a C18 column with a water/acetonitrile or water/methanol gradient.[10] | |
| Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be effective for polar compounds that are not well-retained in reverse-phase chromatography.[10][12] | |
| Presence of polar impurities | If polar impurities are co-eluting with the product, consider a multi-step purification strategy. For example, an initial purification by normal-phase chromatography followed by a final polishing step using reverse-phase chromatography. |
| Product is a salt | If the reaction is worked up under acidic or basic conditions, the product may exist as a salt, affecting its solubility and chromatographic behavior. Neutralize the crude product before purification. |
Experimental Protocols
Proposed Synthesis of this compound via Hantzsch Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
2-bromo-1-(3-(hydroxymethyl)phenyl)ethanone
-
Thioacetamide
-
Ethanol
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(3-(hydroxymethyl)phenyl)ethanone (1 equivalent) in ethanol.
-
Add thioacetamide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to a gentle reflux (approximately 78 °C).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add 5% sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.
-
The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water.
-
If a precipitate does not form, extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes for 2,4-Disubstituted Thiazoles
| Synthetic Route | General Yields | Reaction Time | Key Advantages | Common Drawbacks |
| Hantzsch Thiazole Synthesis | Good to Excellent (70-95%)[8] | 2 - 24 hours[8] | Well-established, broad substrate scope, reliable.[8] | Often requires elevated temperatures and long reaction times.[8] |
| Microwave-Assisted Hantzsch | Excellent (85-98%)[8] | 5 - 30 minutes[8] | Dramatically reduced reaction times, often higher yields.[8] | Requires specialized microwave equipment.[8] |
| Solvent-Free Hantzsch (Grinding) | Good to Excellent (80-95%)[8] | 10 - 20 minutes[8] | Environmentally friendly, simple workup, rapid.[8] | May not be suitable for all substrates, scalability can be a concern.[8] |
| Diazoketone-based Synthesis | High yields | Varies | Scalable, uses stable and less hazardous reagents.[7] | Diazoketones can be energetic and require careful handling. |
| Oxidation of Thiazolines | Good to Excellent | Varies | Utilizes readily available starting materials (aldehydes).[2] | Requires an additional oxidation step.[2] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
Experimental Workflow for Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
Technical Support Center: [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
Disclaimer: This guide is intended for use by trained professionals in a laboratory setting. The information provided is based on general principles of chemical safety and data available for structurally similar compounds, as a specific Safety Data Sheet (SDS) for [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol was not available. Always consult with your institution's safety officer and refer to all available safety documentation before handling any chemical.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for handling this compound?
A1: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Use appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1] After handling, wash hands thoroughly.[2]
Q2: How should I store this compound?
A2: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3][4] Keep away from heat, sparks, and open flames.[5] It is advisable to store it separately from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[2][5][6] For long-term storage, refrigeration may be recommended, but always check the supplier's instructions.
Q3: What are the potential hazards associated with this compound?
A3: Based on data for similar thiazole derivatives, this compound may cause skin and eye irritation.[7] Inhalation of dust or vapors might lead to respiratory tract irritation.[7] It is crucial to avoid ingestion and direct contact.
Q4: What should I do in case of accidental exposure?
A4:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Q5: How should I dispose of waste containing this compound?
A5: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[1] Do not allow it to enter drains or waterways. Contact a licensed professional waste disposal service.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Problem 1: Compound has discolored or appears degraded.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed). Avoid exposure to light and air. |
| Contamination | Ensure that clean spatulas and glassware were used. Cross-contamination with other reagents can lead to degradation. |
| Thermal Decomposition | If the compound has been heated, it may have decomposed. Check the melting point or run a quick analytical test (e.g., TLC, NMR) to assess purity. |
Problem 2: Poor solubility in a chosen solvent.
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | Based on its structure (containing both aromatic and polar functional groups), consider solvents of intermediate polarity. Test solubility in a small scale with various solvents (e.g., dichloromethane, ethyl acetate, methanol, DMSO). |
| Low Temperature | Gently warm the mixture to increase the rate of dissolution. Be cautious of potential degradation at higher temperatures. |
| Insufficient Mixing | Ensure vigorous stirring or sonication to aid dissolution. |
Problem 3: Unexpected side products in a reaction.
| Possible Cause | Troubleshooting Steps |
| Reactivity of the Thiazole Ring | The thiazole ring can be reactive under certain conditions. Review the reaction mechanism and consider potential side reactions involving the thiazole moiety. |
| Instability to Reaction Conditions | The compound may be unstable to the pH, temperature, or specific reagents used in your experiment. Perform a stability test by exposing the starting material to the reaction conditions without the other reactants.[8] |
| Impure Starting Material | Verify the purity of your starting material using an appropriate analytical technique before starting the reaction. |
Experimental Workflow & Troubleshooting Logic
References
- 1. Questions About Chemical Storage? Read our FAQs [safetystoragesystems.co.uk]
- 2. macschem.us [macschem.us]
- 3. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 4. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 5. Thiazole(288-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. (2-Phenyl-1,3-thiazol-5-yl)methanol | C10H9NOS | CID 16495207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
Validation & Comparative
Comparative Biological Activity of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol and Structurally Related Phenylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of "[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol" against a range of structurally related phenylthiazole derivatives. Due to the limited publicly available data on the specific biological activity of "this compound," this comparison focuses on the well-documented antimicrobial and anticancer properties of analogous compounds. The information presented is intended to guide research and development efforts by highlighting key structure-activity relationships and established experimental protocols.
Comparison of Antimicrobial Activity
Phenylthiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected phenylthiazole analogs against representative microorganisms.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Phenylthiazole Derivatives
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Phenylthiazole Aminoguanidines | ||||
| Compound 1 | 0.5 - 4 | >128 | Not Reported | [1] |
| Compound 2 | 0.5 - 4 | >128 | Not Reported | [1] |
| Compound 3 | 1 - 8 | >128 | Not Reported | [1] |
| 2,4-Disubstituted Phenylthiazoles | ||||
| Nitro-substituted analog 36 | Active | Active | Not Reported | [2] |
| Nitro-substituted analog 37 | Active | Active | Not Reported | [2] |
| General Phenylthiazoles | ||||
| Various Derivatives | 8.9-22.3 (inhibition zone in mm) | No Inhibition | Not Reported | [3] |
Note: Direct comparison is challenging due to variations in tested strains and experimental conditions across different studies.
Comparison of Anticancer Activity
Several studies have explored the cytotoxic effects of phenylthiazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Phenylthiazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Thiazole-5-carboxamides | |||
| Compound 8c | A-549 (Lung Carcinoma) | ~48% inhibition at 5 µg/mL | [4] |
| Compound 8f | A-549 (Lung Carcinoma) | ~40% inhibition at 5 µg/mL | [4] |
| 2-Amino-thiazole derivatives | |||
| Compound 4c | MCF-7 (Breast Cancer) | 2.57 | [5] |
| Compound 4c | HepG2 (Liver Cancer) | 7.26 | [5] |
Note: The data for thiazole-5-carboxamides is presented as percentage inhibition at a fixed concentration, which is indicative of activity but not a direct IC50 value.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][7][8]
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Determination of Anticancer Activity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][3][9][10]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
References
- 1. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Efficacy of a Novel Thiazole-Based Compound in RIPK1 Inhibition: A Comparative Analysis
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the efficacy of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol , a novel investigational compound, against established inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Due to the absence of published data for this specific molecule, this document will refer to it as Compound T and present a hypothetical but plausible efficacy profile for the purpose of illustrating a comparative framework. This guide is intended to serve as a resource for researchers in the field of kinase inhibitors and drug discovery.
Introduction to RIPK1 as a Therapeutic Target
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical mediator in cellular signaling pathways that govern inflammation and programmed cell death, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[3] RIPK1's role as a molecular switch, directing cellular fate towards either survival or death, has led to the development of small molecule inhibitors aimed at modulating its kinase activity.
Comparative Efficacy of RIPK1 Inhibitors
The therapeutic potential of inhibiting RIPK1 has been explored through various small molecules. This guide compares our hypothetical Compound T with two well-characterized RIPK1 inhibitors: Necrostatin-1s (Nec-1s) , a widely used tool compound, and GSK2982772 , a clinical-stage inhibitor.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of these compounds against human RIPK1.
| Compound | Type | Target | IC50 (In Vitro Kinase Assay) | Cellular Necroptosis Inhibition (EC50) |
| Compound T | Novel Thiazole-Based Inhibitor | RIPK1 | Hypothetical: 25 nM | Hypothetical: 150 nM |
| Necrostatin-1s (Nec-1s) | Allosteric Inhibitor | RIPK1 | 210 nM[4] | 494 nM (Nec-1)[4] |
| GSK2982772 | ATP-Competitive Inhibitor | RIPK1 | 1.0 - 16 nM[5][6][7] | 6.3 nM[7][8] |
Note: Data for Compound T is hypothetical and for illustrative purposes only. IC50 and EC50 values for known drugs are sourced from published literature and may vary depending on assay conditions.
Signaling Pathway and Experimental Workflow
To understand the context of RIPK1 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating novel inhibitors.
Caption: Simplified RIPK1 signaling pathway.
Caption: Experimental workflow for inhibitor validation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are standard protocols for the key experiments cited in this guide.
In Vitro RIPK1 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified RIPK1.
-
Objective: To determine the IC50 value of a test compound against RIPK1.
-
Principle: A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced during the kinase reaction. Inhibition of RIPK1 results in a decreased ADP signal.[9][10]
-
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (e.g., Compound T, Nec-1s, GSK2982772)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the RIPK1 enzyme, substrate (MBP), and assay buffer to the wells of the plate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol, which involves adding ADP-Glo™ reagent followed by a kinase detection reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Necroptosis Assay
This assay measures the ability of a compound to protect cells from necroptotic cell death.
-
Objective: To determine the EC50 value of a test compound in a cellular context.
-
Cell Line: Human colon adenocarcinoma cells (HT-29) or human monocytic cells (U937) are commonly used.[8]
-
Principle: Necroptosis is induced by treating cells with a combination of TNF-α (to initiate the death signal), a Smac mimetic (to inhibit cIAP1/2), and a pan-caspase inhibitor like z-VAD-fmk (to block apoptosis and shunt the pathway towards necroptosis).[11] Cell viability is then measured.
-
Materials:
-
HT-29 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNF-α
-
Smac mimetic (e.g., LCL161)
-
z-VAD-fmk
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® or propidium iodide staining followed by flow cytometry)
-
96-well plates
-
-
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.[11]
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).
-
Incubate for 18-24 hours at 37°C.
-
Measure cell viability using a preferred method. For example, with propidium iodide staining, measure the percentage of PI-positive (dead) cells via flow cytometry.[11]
-
Calculate the percent protection for each compound concentration and determine the EC50 value.
-
Conclusion
The development of potent and selective RIPK1 inhibitors represents a promising therapeutic strategy for a variety of diseases. While the efficacy data for This compound (Compound T) remains to be experimentally determined, this guide provides a framework for its evaluation against established inhibitors like Necrostatin-1s and GSK2982772. The provided protocols for in vitro and cellular assays offer a standardized approach to characterizing the potency and efficacy of novel RIPK1-targeting compounds. Further investigation into the selectivity, pharmacokinetic, and in vivo properties of new chemical entities will be critical for their advancement as potential clinical candidates.
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 3. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellsignal.jp [cellsignal.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cenmed.com [cenmed.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. shop.bio-connect.nl [shop.bio-connect.nl]
- 11. Regression of apoptosis-resistant colorectal tumors by induction of necroptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: A Comparative Guide
For Immediate Release
This guide provides a comparative spectroscopic analysis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for this specific compound, this guide utilizes data from structurally similar molecules to provide a representative analysis. The principles and techniques discussed are directly applicable to the characterization of this compound and its isomers.
The guide will focus on the key spectroscopic techniques used for structural elucidation: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By comparing the expected spectral features of the target molecule with those of its structural analogs, researchers can gain a deeper understanding of structure-property relationships.
Comparative Spectroscopic Data
The following tables present a summary of expected and observed spectroscopic data for the target compound and two of its structural isomers. This data is compiled from analogous compounds found in the literature and predictive models.
Table 1: ¹H NMR Spectral Data Comparison (Predicted/Exemplary)
| Compound | Aromatic Protons (ppm) | CH₂OH Proton (ppm) | Thiazole Proton (ppm) | CH₃ Proton (ppm) |
| This compound | 7.2 - 7.6 (m, 4H) | ~4.7 (s, 2H) | ~7.1 (s, 1H) | ~2.7 (s, 3H) |
| [2-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol | 7.1 - 7.5 (m, 4H) | ~4.8 (s, 2H) | ~7.2 (s, 1H) | ~2.7 (s, 3H) |
| [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol | 7.4 (d, 2H), 7.8 (d, 2H) | ~4.6 (s, 2H) | ~7.0 (s, 1H) | ~2.7 (s, 3H) |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted/Exemplary)
| Compound | Aromatic Carbons (ppm) | CH₂OH Carbon (ppm) | Thiazole Carbons (ppm) | CH₃ Carbon (ppm) |
| This compound | 120 - 145 | ~65 | ~115, ~150, ~165 | ~19 |
| [2-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol | 122 - 143 | ~63 | ~116, ~151, ~166 | ~19 |
| [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol | 125 - 148 | ~64 | ~114, ~149, ~164 | ~19 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Molecular Ion (m/z) [M+H]⁺ | Key IR Absorptions (cm⁻¹) |
| This compound | 220.0796 | 3400-3200 (O-H), 3100-3000 (Ar C-H), 1600 (C=N), 1450 (C=C) |
| [2-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol | 220.0796 | 3400-3200 (O-H), 3100-3000 (Ar C-H), 1605 (C=N), 1455 (C=C) |
| [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol | 220.0796 | 3400-3200 (O-H), 3100-3000 (Ar C-H), 1595 (C=N), 1445 (C=C) |
Experimental Protocols
Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: Spectra are typically recorded on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Spectroscopy: Spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum. A greater number of scans are required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Analysis: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Analysis: The sample is placed in the path of an infrared beam, and the absorbance of radiation at different wavenumbers is measured to identify the functional groups present in the molecule.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the chemical structure of this compound.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
A Comparative Analysis of the Cytotoxic Effects of Thiazole Derivatives on Cancer Cell Lines
This guide provides a comparative overview of the cytotoxic properties of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol and other related thiazole derivatives against various cancer cell lines. The objective is to present experimental data and methodologies to aid researchers and professionals in the field of drug development. While specific cytotoxic data for this compound is not extensively available in public literature, this guide leverages data from structurally similar thiazole-containing compounds to provide a valuable comparative context.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various thiazole and thiadiazole derivatives against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazole Derivatives | ||||
| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 | 120 - 160 | - | - |
| 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MDA-MB-231 | 70 - 170 | - | - |
| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 | 9 | Imatinib | 20 |
| Phenylthiazolyl-7-azaindole Derivative 1 | ~60 cell lines | Micromolar to Nanomolar | - | - |
| Phenylthiazolyl-7-azaindole Derivative 2 (CDK1 inhibitor) | - | 0.41 | - | - |
| Compound 5b (Phthalimide derivative) | MCF-7 | 0.2 ± 0.01 | - | - |
| Compound 5k (Phthalimide derivative) | MDA-MB-468 | 0.6 ± 0.04 | - | - |
| Compound 5g (Phthalimide derivative) | PC-12 | 0.43 ± 0.06 | - | - |
| Bis-thiazole Derivative 5c | HeLa | 0.0006 | - | - |
| Bis-thiazole Derivative 5f | KF-28 (Ovarian) | 0.006 | - | - |
| Thiadiazole-Thiazole Hybrids | ||||
| Compound 16b | HepG2-1 | 0.69 ± 0.41 | Doxorubicin | 0.72 ± 0.52 |
| Compound 21 | HepG2-1 | 1.82 ± 0.94 | Doxorubicin | 0.72 ± 0.52 |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives | ||||
| Compound 4c (para-nitro) | SKNMC | 10.8 ± 0.08 | Doxorubicin | < 1 |
| Compound 4d (meta-chloro) | Hep-G2 | 11.6 ± 0.12 | Doxorubicin | < 1 |
Note: The data presented is a compilation from multiple studies. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
A commonly employed method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Visualizations
To better illustrate the processes involved in cytotoxicity studies, the following diagrams are provided.
Caption: A generalized workflow for determining the cytotoxicity of chemical compounds using an MTT assay.
Many thiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][2] The intrinsic pathway of apoptosis is a common mechanism.
Caption: A diagram illustrating the key steps in the intrinsic apoptosis pathway, a potential mechanism of action for cytotoxic thiazole derivatives.
References
Comparative Analysis of Thiazole-Based Kinase Inhibitors: A Guide for Drug Development Professionals
An in-depth look at a series of novel thiazole derivatives reveals promising candidates for dual PI3K/mTOR inhibition, offering a potential pathway for the development of new anticancer therapeutics. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed methodologies.
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. While the specific analog, [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, serves as a structural starting point, this guide will focus on a systematically evaluated series of novel thiazole derivatives designed as dual inhibitors of Phosphatidylinositol-3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR). The aberrant activation of the PI3K/AKT/mTOR signaling pathway is a frequent event in many cancers, making it a prime target for therapeutic intervention.
Performance Comparison of Novel Thiazole Analogs
A series of seventeen novel thiazole derivatives, designated as compounds 3a-q , were synthesized and evaluated for their potential as anticancer agents. The core structure consists of a 2,4-disubstituted thiazole with various substitutions on the phenyl rings. The antiproliferative activity of these compounds was initially screened against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Based on their significant growth-inhibiting effects, compounds 3b and 3e were selected for more detailed investigation.
The subsequent in vitro kinase assays revealed that compound 3b exhibited potent inhibitory activity against PI3Kα, with an IC50 value comparable to the reference drug alpelisib. While its mTOR inhibition was less potent than the reference dactolisib, it was still significant. Notably, compound 3b demonstrated superior dual inhibitory activity against both PI3Kα and mTOR compared to compound 3e .
Table 1: In Vitro Inhibitory Activity of Lead Thiazole Analogs against PI3Kα and mTOR
| Compound | PI3Kα IC50 (µM) | mTOR IC50 (µM) |
| 3b | 0.086 ± 0.005 | 0.221 ± 0.014 |
| 3e | 0.134 ± 0.008 | 0.315 ± 0.019 |
| Alpelisib | 0.079 ± 0.004 | - |
| Dactolisib | - | 0.155 ± 0.009 |
Table 2: Antiproliferative Activity of Lead Thiazole Analogs against Selected Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| 3b | HL-60(TB) | Leukemia | 0.25 |
| K-562 | Leukemia | 0.32 | |
| A549/ATCC | Non-Small Cell Lung | 0.45 | |
| 3e | HL-60(TB) | Leukemia | 0.38 |
| K-562 | Leukemia | 0.41 | |
| A549/ATCC | Non-Small Cell Lung | 0.62 |
Mechanistic Insights: Cell Cycle Arrest and Apoptosis
To elucidate the mechanism of their anticancer activity, compounds 3b and 3e were investigated for their effects on the cell cycle and apoptosis in the leukemia HL-60(TB) cell line. Both compounds were found to induce cell cycle arrest in the G0-G1 phase. Furthermore, they significantly promoted apoptosis, which was confirmed by an observed increase in the levels of caspase-3, a key executioner of apoptosis.
Experimental Protocols
Synthesis of Thiazole Analogs (General Procedure)
The synthesis of the target thiazole compounds 3a-q was achieved through a multi-step process. The key final step involved the condensation of a substituted acetophenone with a thiosemicarbazide derivative to form the thiazole ring. The detailed synthesis, purification, and characterization of each compound were performed using standard laboratory techniques, including NMR and mass spectrometry.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against PI3Kα and mTOR was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory effect of the compounds is quantified by the reduction in this activity.
Cell Viability Assay
The antiproliferative activity of the synthesized compounds was evaluated using the Sulforhodamine B (SRB) assay. This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and, therefore, cell viability.
Cell Cycle Analysis
The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry. Cells were treated with the test compounds, fixed, stained with propidium iodide (PI), and the DNA content of the cells was measured to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay
The induction of apoptosis was assessed by measuring the activity of caspase-3. Cells were treated with the compounds, and the level of active caspase-3 was quantified using a colorimetric assay.
Visualizing the Pathways and Processes
To better understand the biological context and experimental procedures, the following diagrams illustrate the targeted signaling pathway and the workflow for evaluating the anticancer properties of these novel thiazole analogs.
Caption: The PI3K/AKT/mTOR signaling pathway targeted by the novel thiazole analogs.
Caption: Experimental workflow for the evaluation of anticancer activity of thiazole analogs.
Comparative Analysis of 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives: In Vitro vs. In Vivo Studies
An objective comparison of the in vivo and in vitro studies of thiazole derivatives is crucial for researchers and drug development professionals. Due to the limited availability of published data on "[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol," this guide will focus on a comparable class of compounds, 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives, to illustrate the comparison between in vitro and in vivo findings. This analysis will provide a framework for evaluating similar heterocyclic compounds in a drug discovery pipeline.
This guide provides a detailed comparison of the biological activity of 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole derivatives, highlighting the differences and correlations between in vitro and in vivo experimental results.
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies on selected 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole derivatives, focusing on their antiprotozoal activity.
Table 1: In Vitro Activity against T. b. rhodesiense and Cytotoxicity
| Compound ID | IC50 (µM) against T. b. rhodesiense | Cytotoxicity (IC50 in L6 cells, µM) | Selectivity Index (SI) |
| 18c | 0.012 | >140 | 11703 |
| 18f | 0.03 | 114 | 3800 |
| 18g | 0.02 | 115 | 5750 |
| Nitrofurans | Not specified | Not specified | 4-31 |
| Nitrothiophenes | Not specified | Not specified | 5-349 |
| Melarsoprol (control) | Not specified | Not specified | Not specified |
| Podophyllotoxin (control) | Not specified | Not specified | Not specified |
Data sourced from in vitro assays against the bloodstream form (BSF) of Trypanosoma brucei rhodesiense (STIB 900) and L6 rat myoblast cells.[1]
Table 2: In Vivo Efficacy of Selected Derivatives
| Compound ID | Animal Model | Dose | Efficacy |
| 18f | Mouse model of HAT | Not specified | Showed promising results |
| 18g | Mouse model of HAT | Not specified | Considered a multi-anti-parasitic agent |
Detailed in vivo experimental data was not fully available in the provided search results, but the abstract indicates positive outcomes for compounds 18f and 18g.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Antitrypanosomal Activity Assay
-
Cell Culture : Trypanosoma brucei rhodesiense (STIB 900) bloodstream forms were cultured in MEM medium supplemented with 25 mM HEPES, 10% heat-inactivated horse serum, 1 g/L glucose, and 1% MEM non-essential amino acids.
-
Compound Preparation : Test compounds were dissolved in DMSO to create stock solutions.
-
Assay Procedure :
-
Parasites were seeded into 96-well plates at a density of 2 x 10³ cells/well.
-
Serial dilutions of the test compounds were added to the wells.
-
Melarsoprol was used as a positive control.
-
Plates were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Resazurin-based reagent was added to each well and incubated for an additional 2-4 hours.
-
Fluorescence was measured to determine cell viability.
-
-
Data Analysis : The IC₅₀ values were calculated from dose-response curves.[1]
In Vitro Cytotoxicity Assay
-
Cell Culture : L6 rat myoblast cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.
-
Assay Procedure :
-
Cells were seeded into 96-well plates.
-
After 24 hours, serial dilutions of the test compounds were added.
-
Podophyllotoxin was used as a positive control.
-
Plates were incubated for 72 hours.
-
Cell viability was determined using a resazurin-based assay.
-
-
Data Analysis : The IC₅₀ values were determined from dose-response curves. The Selectivity Index (SI) was calculated as the ratio of the IC₅₀ in L6 cells to the IC₅₀ against T. b. rhodesiense.[1]
In Vivo Efficacy Study (General Protocol)
While specific details were limited in the search results, a general protocol for in vivo efficacy studies for antitrypanosomal agents is as follows:
-
Animal Model : Typically, Swiss mice are used.
-
Infection : Mice are infected intraperitoneally with a specific number of Trypanosoma brucei parasites.
-
Treatment :
-
Treatment with the test compounds usually begins 3-4 days post-infection.
-
Compounds are administered orally or intraperitoneally for a set number of days.
-
-
Monitoring :
-
Parasitemia is monitored by examining tail blood smears.
-
Animal survival is recorded daily.
-
-
Endpoint : The study concludes when all control animals have succumbed to the infection, and the mean survival time of treated groups is compared to the control group.
Visualizations
Diagrams illustrating key processes provide a clearer understanding of the experimental workflow and potential mechanisms of action.
Caption: Workflow from in vitro screening to in vivo evaluation.
Caption: Hypothesized mechanism of action for nitroaromatic compounds.
References
Benchmarking [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol and related novel phenylthiazole derivatives. Due to the limited publicly available data on the specific biological activity of this compound, this document serves as a comprehensive resource, offering standardized experimental protocols and performance data from structurally similar and biologically active phenylthiazole compounds. By utilizing the information presented, researchers can effectively evaluate the potential of their novel compounds in the context of established benchmarks in antimicrobial and anticancer research.
Performance Benchmarks: Antimicrobial and Antitumor Activities of Phenylthiazole Analogs
The following tables summarize the reported biological activities of various substituted phenylthiazole derivatives. This data can be used as a reference to assess the potency of newly synthesized compounds like this compound.
Table 1: Comparative Antimicrobial Activity of Phenylthiazole Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Performance Metric (MIC) | Reference Compound(s) |
| Phenylthiazoles with terminal alkyne moieties | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 4 µg/mL | Vancomycin |
| 2-amino-4-phenylthiazole derivatives | Staphylococcus aureus, Bacillus subtilis | 125 µg/mL | Ceftizoxime |
| Benzo[d]thiazole derivatives | MRSA, Escherichia coli, Aspergillus niger | 50 - 75 µg/mL | Ofloxacin, Ketoconazole |
| N-phenylthiazole derivatives | Candida albicans | 2 µg/mL | Fluconazole |
Table 2: Comparative Antitumor Activity of Phenylthiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Performance Metric (IC50) | Reference Compound(s) |
| N-Phenyl-2-p-tolylthiazole-4-carboxamides | Neuroblastoma (SKNMC), Hepatocarcinoma (Hep-G2) | 10.8 - 11.6 µM | Doxorubicin |
| 2-(substituted amino)-4-phenyl-1,3-thiazoles | Various (NCI-60 panel) | GI50: 2.8 - 3.3 µM | 5-Fluorouracil |
| Naphthalene-azine-thiazole hybrids | Ovarian cancer (OVCAR-4) | 1.57 µM | Alpelisib |
| 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamides | Lung (A-549), Liver (Bel7402), Colon (HCT-8) | Inhibition of 48% at a test concentration | Not specified |
Experimental Protocols
To ensure reproducible and comparable results, the following detailed protocols for synthesis and biological evaluation are provided.
Synthesis: General Protocol for Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a versatile and widely used method for the preparation of the thiazole ring system. This protocol can be adapted for the synthesis of this compound and its analogs.
Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow of the Hantzsch thiazole synthesis.
Materials:
-
α-haloketone (e.g., 2-bromo-1-(3-(hydroxymethyl)phenyl)propan-1-one for the target compound) (1.0 eq)
-
Thioamide (e.g., thioacetamide for the target compound) (1.2 eq)
-
Ethanol (or another suitable solvent)
-
Sodium bicarbonate solution (5%)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and the thioamide (1.2 eq) in a suitable volume of ethanol.
-
Add a magnetic stir bar and equip the flask with a condenser.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly add a 5% sodium bicarbonate solution to neutralize the hydrohalic acid formed during the reaction, which will induce the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration, washing with cold water and a small amount of cold ethanol.
-
Dry the crude product.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure phenylthiazole derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Positive control antibiotic (e.g., Vancomycin for MRSA)
-
Negative control (broth and DMSO without compound)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Antitumor Activity: MTT Assay for Cytotoxicity (IC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of a compound.
Screening Cascade for Biological Activity
Caption: A typical workflow for screening new chemical entities.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Concluding Remarks
The provided data and protocols offer a robust framework for the systematic evaluation of this compound and other novel phenylthiazole derivatives. By adhering to these standardized methods, researchers can generate high-quality, comparable data that will facilitate the identification and development of new therapeutic agents. The performance of the benchmark compounds presented in this guide will serve as a valuable reference point in assessing the potential of new chemical entities in the ongoing search for more effective antimicrobial and anticancer drugs.
Reproducibility of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental reproducibility for the synthesis and biological evaluation of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol and related phenylthiazole derivatives. Due to the limited availability of direct experimental data for the specified compound, this guide focuses on established methodologies for analogous structures and compares their reported biological activities.
The reproducibility of synthesizing and evaluating the biological effects of novel chemical entities is a cornerstone of drug discovery and development. Phenylthiazole moieties are prevalent in a wide range of biologically active compounds, exhibiting anticancer, antifungal, and anti-inflammatory properties. This guide outlines a reproducible synthetic pathway for this compound based on the well-established Hantzsch thiazole synthesis and compares its potential biological activities with structurally related compounds for which experimental data is available.
Synthetic Reproducibility
The Hantzsch thiazole synthesis is a reliable and widely used method for the preparation of thiazole derivatives. The general workflow involves the reaction of an α-haloketone with a thioamide. For the target compound, a plausible and reproducible synthetic route is outlined below.
Experimental Workflow: Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (3-(Bromomethyl)phenyl)(phenyl)methanone (Intermediate 1)
-
To a solution of 3-bromomethyl-benzoyl chloride in benzene, add anhydrous aluminum chloride (AlCl₃) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of --INVALID-LINK--methanone (Intermediate 2)
-
Dissolve Intermediate 1 and thioacetamide in ethanol.
-
Reflux the mixture for 12-18 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve Intermediate 2 in methanol.
-
Add sodium borohydride (NaBH₄) in portions at 0 °C.
-
Stir the reaction at room temperature for 2-3 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the final product.
-
Further purification can be achieved by recrystallization or column chromatography.
Comparative Biological Activity
Anticancer Activity of Phenylthiazole Derivatives
| Compound/Derivative | Cell Line | Activity Metric (IC₅₀) | Reference |
| 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Lung Adenocarcinoma) | 23.30 ± 0.35 µM | [1] |
| 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles | Various | Micromolar to nanomolar concentrations | [2] |
| Thiazolidinone derivative (R)-8i | MNNG/HOS (Osteosarcoma) | 21.9 nM | [3] |
Antimicrobial Activity of Phenylthiazole Derivatives
| Compound/Derivative | Organism | Activity Metric (MIC) | Reference |
| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | P. mirabilis, S. aureus, A. niger | Good activity | [4] |
| 2-amino-4-phenylthiazole derivatives | Various bacteria and fungi | Significant antifungal and anthelmintic activities | [5] |
Signaling Pathway and Logical Relationships
Based on the observed anticancer and antimicrobial activities of related phenylthiazole compounds, a hypothetical signaling pathway that could be modulated by this compound is depicted below. Thiazole derivatives have been reported to inhibit various kinases and other enzymes involved in cell proliferation and survival.
Caption: Hypothetical signaling pathway modulated by phenylthiazole derivatives.
Conclusion
While direct experimental data on the reproducibility of this compound is scarce, this guide provides a framework for its synthesis and potential biological evaluation based on established knowledge of similar phenylthiazole derivatives. The Hantzsch thiazole synthesis offers a reproducible method for its preparation. Comparative data from related compounds suggest that this molecule could exhibit promising anticancer and antimicrobial activities. Further experimental validation is necessary to confirm these hypotheses and to establish a detailed and reproducible profile for this specific compound. Researchers are encouraged to use the provided protocols as a starting point for their investigations and to contribute to the growing body of knowledge on this important class of heterocyclic compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
Comparative Guide to the Structure-Activity Relationship of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. Due to the limited publicly available data on the specific target compound, this guide focuses on analogous structures to provide insights into the potential impact of chemical modifications on biological activity, particularly in the context of anticancer and kinase inhibitory effects.
Introduction to Thiazole-Based Compounds
Thiazole-containing compounds are a prominent class of heterocyclic scaffolds in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The thiazole ring can act as a key pharmacophore, participating in various interactions with biological targets. The general structure of this compound features a central phenyl ring substituted with a 2-methyl-1,3-thiazole moiety and a methanol group, offering multiple points for structural modification to explore and optimize biological activity.
Structure-Activity Relationship Insights from Analogous Compounds
The following sections summarize the SAR for analogs, focusing on modifications at the phenyl ring, the benzylic alcohol, and the thiazole moiety.
Phenyl Ring Substitutions
Modifications on the phenyl ring can significantly influence the biological activity of thiazole-containing compounds. The position and nature of substituents affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with target proteins.
| Compound ID | R1 | R2 | R3 | Biological Activity (IC50/GI50 in µM) | Cell Line(s) | Reference |
| 1a | H | H | H | > 50 | Various | Fictional Example |
| 1b | Cl | H | H | 15.2 | MCF-7 | Fictional Example |
| 1c | H | Cl | H | 8.5 | A549 | Fictional Example |
| 1d | H | H | OCH3 | 25.1 | HeLa | Fictional Example |
| 1e | H | NO2 | H | 5.3 | HT-29 | Fictional Example |
Note: The data in this table is illustrative and based on general trends observed in broader classes of thiazole derivatives, as specific data for direct analogs of this compound is not available.
Key SAR Observations for Phenyl Ring Substitutions:
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., Cl) and nitro groups (NO2) often enhance cytotoxic activity. The position of the substituent is crucial, with para- and meta-substitutions frequently showing greater potency.
-
Electron-Donating Groups (EDGs): Methoxy groups (OCH3) can have a variable effect, sometimes decreasing activity depending on their position and the biological target.
-
Lipophilicity: Increasing the lipophilicity of the phenyl ring through substitution can impact cell permeability and target engagement.
Modifications of the Benzylic Alcohol
The benzylic alcohol moiety provides a site for hydrogen bonding and can be a key interaction point with the biological target. Modifications at this position can significantly alter the compound's activity.
| Compound ID | R Group | Biological Activity (Kinase Inhibition, IC50 in µM) | Target Kinase | Reference |
| 2a | -CH2OH | 10.5 | Fictional Kinase 1 | Fictional Example |
| 2b | -CHO | 5.2 | Fictional Kinase 1 | Fictional Example |
| 2c | -COOH | > 50 | Fictional Kinase 1 | Fictional Example |
| 2d | -CH2NH2 | 8.9 | Fictional Kinase 1 | Fictional Example |
| 2e | -CH2-O-Alkyl | 12.3 | Fictional Kinase 1 | Fictional Example |
Note: This table presents hypothetical data to illustrate potential SAR trends for modifications of the benzylic alcohol, as specific data for direct analogs is unavailable.
Key SAR Observations for Benzylic Alcohol Modifications:
-
Oxidation State: Oxidation of the alcohol to an aldehyde can sometimes increase activity, while further oxidation to a carboxylic acid often leads to a loss of activity, possibly due to changes in electronic properties and increased polarity.
-
Derivatization: Conversion of the alcohol to ethers or amines can modulate the compound's pharmacokinetic properties and target interactions.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are representative methodologies for key assays cited in the evaluation of analogous thiazole-based compounds.
General Synthesis of this compound Analogs
A common synthetic route to this class of compounds involves the Hantzsch thiazole synthesis.
-
Synthesis of 2-bromo-1-(3-hydroxymethylphenyl)ethan-1-one: 3-(Hydroxymethyl)acetophenone is brominated using a suitable brominating agent (e.g., bromine in methanol or N-bromosuccinimide) to yield the α-bromo ketone.
-
Hantzsch Thiazole Synthesis: The resulting α-bromo ketone is then condensed with thioacetamide in a suitable solvent like ethanol under reflux to form the 2-methyl-4-phenylthiazole ring system.
-
Purification: The crude product is purified by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases is often determined using a luminescence-based assay.
-
Assay Components: The assay mixture typically contains the kinase, a suitable substrate (e.g., a generic peptide substrate), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is initiated by adding ATP and incubated at room temperature for a specified time (e.g., 1 hour).
-
Detection: After incubation, a reagent that detects the amount of remaining ATP (e.g., Kinase-Glo®) is added. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration that inhibits cell growth by 50%) values are determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a generalized signaling pathway that can be targeted by thiazole-based kinase inhibitors and a typical experimental workflow for their evaluation.
Safety Operating Guide
Proper Disposal of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational plan for the safe disposal of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, a compound used by researchers and scientists in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on a conservative approach, treating the substance as hazardous waste by extrapolating from data on structurally similar thiazole and methanol-containing compounds.
Hazard Assessment and Waste Profile
Based on the analysis of related chemical structures, this compound should be handled with care, assuming the following potential hazards. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with local, state, and federal regulations.
| Potential Hazard | Associated Moiety | Implication for Disposal |
| Skin and Eye Irritation | Thiazole Ring, Aromatic Phenyl Group | May cause skin irritation and serious eye irritation.[1] Requires the use of personal protective equipment (PPE) and disposal as hazardous waste. |
| Respiratory Irritation | Thiazole Ring | May cause respiratory irritation if inhaled as a dust or aerosol.[1] Handling should occur in well-ventilated areas or with respiratory protection. |
| Aquatic Toxicity | Thiazole Ring and other organic components | Potentially very toxic to aquatic life with long-lasting effects. Must not be disposed of down the drain. |
| General Chemical Hazard | Complex Organic Molecule | Requires disposal as hazardous chemical waste in accordance with applicable regulations. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe handling and disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing appropriate PPE:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.
2. Waste Segregation and Containment: Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect all solid forms of this compound, including residual powder and contaminated weigh boats, in a dedicated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a sealable, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, should be disposed of in a designated solid hazardous waste container.
3. Waste Container Labeling: Properly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the quantity of the waste.
-
The date when the waste was first added to the container.
-
The primary hazards (e.g., "Irritant," "Environmental Hazard").
4. Temporary Storage: Store sealed and labeled waste containers in a designated satellite accumulation area or your facility's main hazardous waste storage area. This area should be:
-
Secure and accessible only to authorized personnel.
-
Well-ventilated.
-
Away from general laboratory traffic and sources of ignition.
-
Equipped with secondary containment to prevent spills.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Provide the EHS department with a full inventory of the waste.
-
Follow all institutional procedures for waste handover.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.
References
Navigating the Safe Handling of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: A Comprehensive Guide
Personal Protective Equipment (PPE): A Tabulated Overview
A multi-layered approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for handling [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields. | Protects against potential splashes and airborne particles that could cause serious eye irritation. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing. | Prevents direct skin contact, which may cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[2] | Minimizes the inhalation of any dust or vapors, which may cause respiratory irritation. |
Operational Plan: From Receipt to Experiment
A systematic workflow is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Designate a specific area for handling, preferably within a chemical fume hood.
- Ensure that an eyewash station and safety shower are readily accessible.
- Verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
- Don appropriate PPE before handling the container.
- Keep the container tightly closed when not in use to prevent the release of dust or vapors.[3]
- Avoid the formation of dust during handling.[3][4]
- If transferring the substance, use tools and techniques that minimize the generation of airborne particles.
- Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]
3. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
- Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[3]
- Clean the spill area thoroughly.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical step in the chemical lifecycle to protect both personnel and the environment.
1. Waste Segregation:
- All disposable materials contaminated with this compound, including gloves, absorbent materials, and empty containers, should be considered hazardous waste.
2. Containerization:
- Place all waste in a clearly labeled, sealed, and appropriate hazardous waste container.
3. Final Disposal:
- Dispose of the hazardous waste through an approved waste disposal plant.[3]
- Do not dispose of this chemical down the drain or in the general trash.
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the key steps and decision points.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




